Hexyltrimethoxysilane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
hexyl(trimethoxy)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H22O3Si/c1-5-6-7-8-9-13(10-2,11-3)12-4/h5-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZWLNMOIEMTDJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC[Si](OC)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
89885-27-8 | |
| Record name | Silane, hexyltrimethoxy-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89885-27-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID7062825 | |
| Record name | Hexyltrimethoxysilane | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Silane, hexyltrimethoxy- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
3069-19-0 | |
| Record name | Hexyltrimethoxysilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3069-19-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Hexyltrimethoxysilane | |
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| Record name | Silane, hexyltrimethoxy- | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | Hexyltrimethoxysilane | |
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| Record name | Hexyltrimethoxysilane | |
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| Record name | HEXYLTRIMETHOXYSILANE | |
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Synthetic Methodologies for Hexyltrimethoxysilane and Its Derivatives
General Synthesis of Alkyltrimethoxysilanes
The synthesis of alkyltrimethoxysilanes, a class of compounds to which hexyltrimethoxysilane belongs, is predominantly achieved through two principal reaction types: hydrosilylation and Grignard reactions. These methods offer versatile routes to forming the crucial silicon-carbon bond.
Hydrosilylation is a widely employed, atom-economical method for creating silicon-carbon bonds. sigmaaldrich.com This reaction involves the addition of a silicon-hydride bond across a carbon-carbon double bond, typically in an alkene. For the synthesis of alkyltrimethoxysilanes, this involves reacting a terminal alkene with a trimethoxysilane (B1233946) in the presence of a catalyst. The general scheme for this reaction is the addition of HSi(OCH₃)₃ to an alkene (R-CH=CH₂).
This process is a cornerstone in the industrial production of organosilicon compounds. epfl.ch Transition metal complexes, particularly those based on platinum, are the most common catalysts for these reactions due to their high activity and selectivity. rsc.org The reaction typically yields the anti-Markovnikov addition product, where the silicon atom attaches to the terminal carbon of the alkene. epfl.chorganic-chemistry.org
The Grignard reaction provides a classic and versatile method for forming silicon-carbon bonds. gelest.com This reaction utilizes a Grignard reagent (R-Mg-X, where R is an organic group and X is a halogen), which acts as a potent nucleophile. wikipedia.orgpressbooks.pub To synthesize alkyltrimethoxysilanes, a Grignard reagent, such as hexylmagnesium bromide, is reacted with a silicon compound containing leaving groups, like tetraalkoxysilanes.
The reaction proceeds via nucleophilic substitution, where the alkyl group from the Grignard reagent displaces a methoxy (B1213986) group on the silicon atom. researchgate.net The choice of solvent is crucial, with ethereal solvents like diethyl ether and tetrahydrofuran (B95107) (THF) being the most common, as they solvate the magnesium center. gelest.comwikipedia.org The reactivity can be influenced by the specific Grignard reagent and the silicon substrate used. gelest.com
Specific Routes for this compound Synthesis
While general methods for alkyltrimethoxysilane synthesis are applicable, specific strategies have been developed to optimize the production of this compound.
Parameters Influencing Synthetic Outcomes
The success of synthesizing this compound, in terms of yield, selectivity, and purity, is highly dependent on several reaction parameters, with the choice of catalyst being paramount.
Catalyst systems are critical in directing the outcome of hydrosilylation reactions for the synthesis of this compound. researchgate.net A variety of transition metal catalysts are effective for the hydrosilylation of alkenes. sigmaaldrich.com
Platinum Catalysts : Platinum-based catalysts, such as Speier's and Karstedt's catalysts, are widely used in industry due to their high catalytic activity and selectivity. sigmaaldrich.comrsc.org Karstedt's catalyst, in particular, is a benchmark for hydrosilylation processes. rsc.orgresearchgate.net Novel trinuclear platinum(0) catalysts have also shown high activity for the hydrosilylation of 1-hexene (B165129). rsc.org
Rhodium Catalysts : Rhodium-based catalysts, like Wilkinson's catalyst, are also effective for hydrosilylation. sigmaaldrich.com Specific rhodium(III) complexes have been tested as precatalysts for the hydrosilylation of 1-hexene with triethylsilane. csic.es
Nickel Catalysts : In the quest for more cost-effective and earth-abundant metal catalysts, nickel complexes have emerged as promising alternatives to precious metals. epfl.ch Nickel pincer complexes have been shown to catalyze the anti-Markovnikov hydrosilylation of terminal alkenes. organic-chemistry.org Highly active nickel catalysts have been developed for the hydrosilylation of 1-octene (B94956) with commercially relevant silanes. acs.org
Cobalt and Iron Catalysts : Cobalt and iron-based catalysts are also being explored for alkene hydrosilylation. epfl.chacs.org For instance, a cobalt(III) complex has been used for the hydrosilylation of 1-hexene, yielding the anti-Markovnikov product. epfl.ch
Data Tables
Table 1: General Synthetic Routes for Alkyltrimethoxysilanes
| Synthetic Method | Reactants | General Product | Key Features |
| Hydrosilylation | Alkene (R-CH=CH₂), Trimethoxysilane | Alkyltrimethoxysilane | Atom-economical, typically uses transition metal catalysts. sigmaaldrich.com |
| Grignard Reaction | Grignard Reagent (R-Mg-X), Tetraalkoxysilane | Alkyltrimethoxysilane | Versatile for forming C-Si bonds, proceeds via nucleophilic substitution. gelest.com |
Table 2: Catalyst Systems for Hydrosilylation of Alkenes
| Catalyst Type | Examples | Key Characteristics |
| Platinum | Speier's catalyst, Karstedt's catalyst sigmaaldrich.com | High activity and selectivity, widely used in industry. rsc.org |
| Rhodium | Wilkinson's catalyst sigmaaldrich.com | Effective for hydrosilylation. |
| Nickel | Nickel pincer complexes organic-chemistry.org | Cost-effective, promotes anti-Markovnikov addition. epfl.ch |
| Cobalt | [Cp*Co(P(OMe)₃)(CH₂CH₃)][BArF₄] epfl.ch | Yields anti-Markovnikov product. |
| Iron | (MeAPDI)Fe(N₂)₂](μ₂-N₂) acs.org | Active for hydrosilylation with tertiary silanes. |
Solvent Effects
The choice of solvent plays a critical role in the synthesis of this compound, influencing reaction rates, product yield, and the properties of the resulting material, particularly in surface modification applications. The solvent's polarity is a key determinant in these processes.
In the context of surface modification of silica (B1680970) particles with alkylsilanes like hexyltriethoxysilane, a close analog to this compound, solvent polarity has been shown to have a significant impact. nii.ac.jpresearchgate.net Studies investigating the effects of hexane (B92381), toluene (B28343), and acetone (B3395972) demonstrated that the density of the silane (B1218182) on the silica surface increased as the solvent polarity decreased. nii.ac.jpresearchgate.net Non-polar solvents like hexane are preferred for certain synthetic routes, such as those involving the reaction of alkyl halides with trichlorosilane (B8805176) derivatives, as they facilitate easier product isolation.
The rationale behind this effect lies in the interactions between the solvent, the silane, and the surface being modified. nii.ac.jp In more polar solvents like acetone, the solvent molecules themselves can adsorb onto the silica surface, competing with the silane and hindering the desired reaction. nii.ac.jpresearchgate.net In contrast, non-polar solvents like hexane have a lower affinity for the hydrophilic silica surface, allowing the silane greater access to the reactive sites. nii.ac.jp Furthermore, the solubility of the silane in the solvent is a crucial factor; for instance, the reaction between the modifier and silica is promoted in hexane, where the silane has high solubility. researchgate.net
In hydrosilylation reactions, which represent a common method for synthesizing this compound from 1-hexene and trimethoxysilane, the reaction is often performed using one of the reactants as the solvent or under solvent-free conditions. acs.orgacs.org However, when solvents are used, their properties can influence catalyst activity and product isolation. For instance, fluorous biphasic solvent systems have been employed to facilitate catalyst recycling. acs.org
Table 1: Effect of Solvent Polarity on Surface Modifier Density
Based on studies with Hexyltriethoxysilane on fumed silica, illustrating a principle applicable to this compound.
| Solvent | Polarity | Observed Surface Modifier Density | Reference |
| Acetone | High | Lowest | nii.ac.jpresearchgate.net |
| Toluene | Medium | Medium | nii.ac.jpresearchgate.net |
| Hexane | Low | Highest | nii.ac.jpresearchgate.net |
Temperature and Reaction Duration
Temperature and reaction duration are critical parameters in the synthesis of this compound, directly affecting reaction kinetics, product yield, and purity. The optimal conditions vary significantly depending on the chosen synthetic methodology, such as hydrosilylation or sol-gel processes.
For industrial-scale production via the hydrosilylation of 1-hexene with trimethoxysilane, elevated temperatures are typically employed to ensure the complete conversion of reactants. Research indicates that temperatures in the range of 120–140°C can lead to high yields of over 90% after purification. However, other studies have shown that the reaction can also proceed efficiently at lower temperatures. For example, using a cobalt catalyst, the hydrosilylation of 1-hexene can be conducted at room temperature for one hour or at 60°C for four hours with less reactive silanes. acs.org
In sol-gel processes, where this compound is used as a precursor for coatings, the temperature profile is often multi-staged. The initial hydrolysis and condensation reactions may be carried out at a relatively low temperature, such as 30°C, with vigorous stirring until the solution becomes clear. ijournalse.org This is followed by a drying phase at a moderately elevated temperature (e.g., 80°C for 15 minutes) and a final curing step at a higher temperature (e.g., 120°C for 2 minutes) to complete the formation of the cross-linked Si-O-Si network. ijournalse.org In other surface modification reactions, a duration of one hour at 50°C has been reported to be effective. nii.ac.jp The duration of the initial mixing phase is determined by the time required to achieve a homogenous, clear solution, which indicates the completion of the initial hydrolysis and condensation steps. ijournalse.org
Table 2: Temperature and Duration Conditions for this compound Synthesis and Application
| Synthetic Method | Temperature | Duration | Outcome/Yield | Reference |
|---|---|---|---|---|
| Industrial Hydrosilylation | 120–140°C | Not Specified | >90% | |
| Cobalt-Catalyzed Hydrosilylation | Room Temperature | 1 hour | Good yield and selectivity | acs.org |
| Cobalt-Catalyzed Hydrosilylation | 60°C | 4 hours | Good yield and selectivity | acs.org |
| Sol-Gel Process (Mixing) | 30°C | Until clear solution forms | Silica Hydrosol | ijournalse.org |
| Sol-Gel Process (Drying) | 80°C | 15 minutes | Dried Coating | ijournalse.org |
| Sol-Gel Process (Curing) | 120°C | 2 minutes | Cured Hydrophobic Coating | ijournalse.org |
Molar Ratios of Precursors
The stoichiometry of the reactants, or the molar ratio of precursors, is a fundamental parameter that dictates the outcome of the synthesis of this compound and its derivatives. Adjusting these ratios is a key strategy for controlling the structure and properties of the final product.
In the synthesis of this compound via the hydrosilylation of 1-hexene with trimethoxysilane, a nearly equimolar ratio of the two reactants is often used. For instance, a study utilized 0.0998 moles of trimethoxysilane and 0.0998 moles of 1-hexene, representing a 1:1 molar ratio, to investigate the reaction rate. google.com
The impact of molar ratios is particularly pronounced in sol-gel processes, where this compound (HTMS) undergoes hydrolysis and condensation. In the formation of hydrophobic coatings, the molar ratio of HTMS to water is a critical factor influencing the degree of hydrophobicity. ijournalse.orgijournalse.org A systematic study evaluated HTMS:water molar ratios of 1:40, 1:30, 1:20, 1:12, and 1:3. ijournalse.orgijournalse.org It was found that a lower water content, specifically a molar ratio of 1:3, resulted in the best hydrophobic properties, achieving a water contact angle of 136.2°. ijournalse.orgijournalse.org Higher water content led to less adhesive coatings and the formation of cracks. researchgate.net
In the synthesis of hybrid silica particles, the molar ratio between different silane precursors, such as tetraethyl orthosilicate (B98303) (TEOS) and HTMS, is adjusted to tailor the properties of the final material. For example, by varying the molar ratio of TEOS to HTMS (e.g., 1:0, 1:0.15, 1:0.2, or 1:0.4), the hydrophobicity and compatibility of the silica particles with organic media can be precisely controlled. alfa-chemistry.com
Table 3: Effect of HTMS:Water Molar Ratio on Hydrophobicity in a Sol-Gel Process
| HTMS:Water Molar Ratio | Water Contact Angle (WCA) | Observation | Reference |
|---|---|---|---|
| 1:40 | Lower | Less hydrophobic, potential for cracks | ijournalse.orgijournalse.orgresearchgate.net |
| 1:30 | ↓ | ↓ | ijournalse.orgijournalse.orgresearchgate.net |
| 1:20 | ↓ | ↓ | ijournalse.orgijournalse.orgresearchgate.net |
| 1:12 | ↓ | ↓ | ijournalse.orgijournalse.orgresearchgate.net |
Purification and Isolation Techniques
Following the synthesis of this compound, purification and isolation are essential steps to remove unreacted precursors, catalysts, solvents, and by-products to achieve the desired purity. The specific techniques employed depend on the scale of the synthesis and the required purity level of the final product.
A common post-synthesis workup involves washing the product, followed by filtration and drying. For instance, washing with methanol (B129727) can be used to remove certain impurities. After washing, the solid product is separated from the liquid phase by filtration. The final step in this simple purification sequence is drying the isolated product under reduced pressure to remove any residual volatile components.
For achieving high-purity this compound (>98%), fractional distillation under vacuum is a highly effective method. This technique separates compounds based on differences in their boiling points. As this compound has a boiling point of 202-203°C, vacuum distillation is necessary to lower the boiling point and prevent thermal decomposition that might occur at atmospheric pressure. gelest.com This method is particularly crucial for removing impurities that have boiling points close to that of the product, such as other silane species like tetramethoxysilane (B109134) (Si(OMe)4) which can be present as by-products from the precursors. chemicalbook.com
In syntheses involving solid catalysts, such as platinum on carbon, the catalyst is typically removed by filtration after the reaction is complete. google.com For reactions in fluorous biphasic systems, purification is achieved by separating the product-containing organic phase from the catalyst-containing fluorous phase, which allows for both product isolation and catalyst recycling. acs.org
Mechanistic Studies of Hexyltrimethoxysilane Reactions
Hydrolysis and Condensation Mechanisms
The primary reactions of hexyltrimethoxysilane involve the hydrolysis of its methoxy (B1213986) groups (-OCH₃) to form silanol (B1196071) groups (-OH), followed by the condensation of these silanols to create a siloxane network (Si-O-Si). These reactions can be catalyzed by either acids or bases, with the catalyst choice significantly influencing the reaction rates and the structure of the final product. unm.edugelest.com
Acid-Catalyzed Hydrolysis
Under acidic conditions, the hydrolysis of this compound is initiated by the protonation of one of the oxygen atoms in the methoxy groups. unm.edulibretexts.org This process is typically catalyzed by the hydronium ion (H₃O⁺) present in aqueous acidic solutions. libretexts.org
The mechanism proceeds through the following steps:
Protonation: A proton from the acid catalyst attaches to the oxygen atom of a methoxy group. This makes the methanol (B129727) group a better leaving group. unm.edulibretexts.org
Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the electrophilic silicon atom. libretexts.org This results in a five-coordinate silicon intermediate.
Leaving Group Departure: The protonated methoxy group departs as a methanol molecule (CH₃OH).
Deprotonation: The intermediate loses a proton to a water molecule, regenerating the acid catalyst (H₃O⁺) and forming a silanol group (Si-OH). libretexts.org
This process repeats for the remaining two methoxy groups, converting this compound into hexylsilanetriol. The rate of acid-catalyzed hydrolysis is generally faster than base-catalyzed hydrolysis and is less affected by the steric bulk of the alkyl group attached to the silicon. gelest.com
Base-Catalyzed Hydrolysis
In a basic environment, the hydrolysis mechanism proceeds via a different pathway. Instead of protonating the leaving group, the reaction is initiated by the direct nucleophilic attack of a hydroxide (B78521) ion (OH⁻) on the silicon atom. unm.edu
The key steps are:
Nucleophilic Attack: A hydroxide ion attacks the silicon atom of the this compound molecule. This forms a negatively charged, pentacoordinate silicon intermediate.
Leaving Group Expulsion: The intermediate is unstable and expels a methoxide (B1231860) ion (⁻OCH₃) as the leaving group.
Protonation of Methoxide: The released methoxide ion is a strong base and is quickly protonated by a water molecule to form methanol.
This sequence of steps results in the formation of a silanol group and regenerates the hydroxide catalyst. Similar to the acid-catalyzed process, this reaction continues until all methoxy groups are replaced by hydroxyl groups. Base-catalyzed hydrolysis tends to produce more highly branched, colloidal particles compared to the more linear, polymeric networks often formed under acidic conditions. unm.edu
| Feature | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis |
|---|---|---|
| Catalyst | Hydronium ion (H₃O⁺) | Hydroxide ion (OH⁻) |
| Initial Step | Protonation of the methoxy group (OR) unm.edu | Nucleophilic attack on the Si atom by OH⁻ unm.edu |
| Intermediate | Positively charged, five-coordinate silicon species libretexts.org | Negatively charged, five-coordinate silicon species |
| Resulting Structure | Tends to form weakly branched, "polymeric" networks unm.edu | Tends to form highly branched, "colloidal" particles unm.edu |
Formation of Siloxane Networks (Si-O-Si Bonds)
Following hydrolysis, the newly formed, highly reactive silanol groups (Si-OH) undergo condensation reactions to form stable siloxane bonds (Si-O-Si). gelest.com This process is the basis for the formation of a durable, cross-linked polysiloxane network. mdpi.comresearchgate.net The condensation can occur through two primary pathways:
Water Condensation: Two silanol groups react with each other to form a siloxane bond and a water molecule. Si-OH + HO-Si → Si-O-Si + H₂O
Alcohol Condensation: A silanol group reacts with a remaining methoxy group to form a siloxane bond and a methanol molecule. Si-OH + CH₃O-Si → Si-O-Si + CH₃OH
These condensation reactions continue, leading to the growth of oligomers and eventually a three-dimensional, cross-linked network. mdpi.com The density and structure of this network are influenced by factors such as pH, water concentration, and temperature. unm.edumdpi.com For instance, heat treatment promotes the condensation of silanol groups, resulting in a denser network with enhanced barrier properties. mdpi.com The formation of these Si-O-Si bridges is a key factor in the performance of silane-based coatings and materials. vt.edu
Surface Adsorption and Grafting Mechanisms
When this compound is applied to a substrate, particularly one rich in hydroxyl groups (like glass, metal oxides, or cellulose), it can adsorb onto the surface through both physical and chemical interactions.
Chemical Adsorption on Hydroxyl-Rich Surfaces
Chemical adsorption, or chemisorption, involves the formation of strong, covalent bonds between the silane (B1218182) and the substrate. This process is fundamental to creating a durable and stable surface modification. The mechanism is as follows:
Hydrolysis: As described previously, the this compound first undergoes at least partial hydrolysis in the presence of surface moisture or in a pre-hydrolyzed solution to form silanol groups (Si-OH). gelest.com
Hydrogen Bonding: The silanol groups of the hydrolyzed silane initially form hydrogen bonds with the hydroxyl groups (e.g., M-OH where M is a metal or silicon atom from the substrate) on the surface.
Condensation and Grafting: Following this initial interaction, a condensation reaction occurs between the silanol from the silane and a hydroxyl group on the substrate. This reaction forms a strong, covalent siloxane bond (Si-O-M) and releases a molecule of water.
This grafting process anchors the hexylsilane (B129531) molecule to the surface, with its hexyl group oriented away from the substrate, thereby modifying the surface properties.
Physisorption Phenomena
Physisorption, or physical adsorption, precedes chemisorption and involves weaker, non-covalent interactions. semanticscholar.orgmdpi.com These interactions are typically electrostatic, such as van der Waals forces. mdpi.com
In the context of this compound, physisorption occurs when the silane molecules are attracted to the substrate surface without forming covalent bonds. semanticscholar.org This can involve the unhydrolyzed silane or hydrolyzed species. These physisorbed molecules are weakly bound and can be removed more easily, for example, by rinsing. semanticscholar.org While weaker than chemisorption, physisorption is a crucial initial step that brings the silane molecules into close proximity with the surface, facilitating the subsequent, stronger chemical bonding. semanticscholar.orgmdpi.com Studies have shown that both physisorbed and chemisorbed species can coexist on a surface during the self-assembly process of organosilane films. semanticscholar.org
| Feature | Chemical Adsorption (Chemisorption) | Physical Adsorption (Physisorption) |
|---|---|---|
| Nature of Bond | Strong, covalent (Si-O-Substrate) | Weak, electrostatic (e.g., van der Waals forces) mdpi.com |
| Bond Energy | Significantly higher (orders of magnitude stronger than physisorption) semanticscholar.org | Low (e.g., 0.2 to 4 kJ/mol for general physisorbed interactions) semanticscholar.org |
| Mechanism | Condensation reaction between silane's Si-OH and substrate's -OH groups | Weak electrostatic attraction between the molecule and the substrate mdpi.com |
| Reversibility | Generally irreversible | Reversible; molecules can be desorbed easily semanticscholar.org |
Factors Affecting Grafting Density and Extent of Modification
pH of Reaction Medium
The rate of hydrolysis of alkoxysilanes is catalyzed by both acids and bases. researchgate.net
Acidic Conditions (pH ~4-5): In acidic solutions, the hydrolysis reaction is generally rapid. The methoxy groups are protonated, which facilitates their cleavage and replacement by hydroxyl groups. However, the subsequent condensation reaction, which involves the formation of siloxane bonds (Si-O-Si), is slower under these conditions. This allows the hydrolyzed silane molecules to remain relatively stable in solution as monomers, providing ample opportunity for them to diffuse to and react with the substrate surface. For many silanes, a pH range of 4 to 5 is considered optimal for controlled hydrolysis and effective surface treatment. mdpi.com
Neutral Conditions: Near a neutral pH, both the hydrolysis and condensation reactions are generally at their slowest. researchgate.net
Alkaline Conditions (pH > 7): In basic solutions, the condensation reaction is significantly accelerated. researchgate.net While hydrolysis still occurs, the rapid condensation can lead to the self-polymerization of silane molecules in the solution, forming oligomers and larger polysiloxane networks. researchgate.net This can result in a lower grafting density on the substrate surface, as the silane may polymerize before it has a chance to bond with the surface. Studies on aminopropyltrimethoxysilane (APTMS), for instance, showed that while grafting occurred across a wide pH range, the grafting content declined under very alkaline conditions. researchgate.net
Therefore, controlling the pH is essential for balancing the hydrolysis and condensation rates to maximize the grafting of this compound onto the substrate surface and minimize wasteful homopolymerization in the solution.
Applications of Hexyltrimethoxysilane in Material Science Research
Surface Modification of Inorganic Materials
Hexyltrimethoxysilane is extensively used to tailor the surface characteristics of inorganic materials. The modification process is initiated by the hydrolysis of the methoxy (B1213986) groups in the presence of moisture, which converts them into reactive silanol (B1196071) groups. These silanols can subsequently undergo a condensation reaction with hydroxyl groups naturally present on the surfaces of many inorganic materials. This results in the formation of strong, covalent silicon-oxygen-substrate (Si-O-substrate) bonds, effectively grafting the non-polar hexyl groups onto the material's surface and altering its fundamental chemical nature.
Silica (B1680970) Nanoparticles (SNPs)
The surface engineering of silica nanoparticles (SNPs) with this compound is a field of active investigation, with a primary focus on improving their compatibility and dispersion within organic polymers and various solvents.
Scientific studies have demonstrated that the physical dimensions of the SNPs significantly influence the effectiveness of the surface modification process with this compound (C6S). An investigation into SNPs of varying diameters, specifically 30 nm and 200 nm, revealed that the surface chemistry of the nanoparticles dictates the reaction pathway. nih.gov The smaller 30-nm SNPs were characterized by a higher prevalence of isolated silanol groups on their surface. nih.gov In contrast, the larger 200-nm SNPs showed a greater abundance of hydrogen-bonded silanol groups and adsorbed water molecules. nih.gov These hydrogen-bonded species were found to facilitate the reaction with C6S, culminating in a more substantial amount of the silane (B1218182) being chemically bonded to the surface of the larger nanoparticles. nih.gov
The modification of SNP surfaces with this compound also has a profound impact on the rheological properties of their suspensions. In a methylethylketone (MEK) medium, it was observed that while the viscosity of dilute SNP suspensions was not significantly altered by the chemisorption of C6S, a marked decrease in viscosity was evident in concentrated suspensions. nih.gov This phenomenon is ascribed to the steric repulsive forces that arise between the modified nanoparticles, which become increasingly influential as the average distance between the particles diminishes. nih.gov The ability to precisely control the viscosity of dense nanoparticle suspensions is of paramount importance for numerous industrial processes, including the formulation of advanced coatings and composite materials.
Table 1: Influence of SNP Diameter on this compound (C6S) Chemisorption
| SNP Diameter | Dominant Surface Groups | Impact on C6S Reaction | Quantity of Chemisorbed C6S |
|---|---|---|---|
| 30 nm | Isolated Silanol | Less Reactive | Lower |
Metal Oxides (e.g., Titanium, Zinc Oxide)
This compound is also instrumental in modifying the surfaces of various metal oxides, including titanium dioxide (TiO₂) and zinc oxide (ZnO), to augment their functionality in diverse applications. The surface treatment of these metal oxides with this compound can significantly improve their dispersibility in organic media and confer hydrophobic properties.
For instance, in the pigment industry, the surface modification of TiO₂ particles with this compound has been shown to enhance their dispersion within coating formulations. gelest.comgelest.com This improved dispersion is critical for achieving consistent color and maximizing the protective qualities of the coating. The hydrophobic hexyl groups of the silane act to prevent the agglomeration of the pigment particles, ensuring a homogeneous mixture.
Furthermore, this compound has been employed in combination with zinc oxide nanorods to fabricate superhydrophobic surfaces on substrates such as cotton fabric. researchgate.net The synergistic effect of the nanostructured topography provided by the ZnO nanorods and the low surface energy imparted by the this compound coating results in a dramatic enhancement of water repellency.
Glass and Ceramic Substrates
The utility of this compound extends to the surface treatment of glass and ceramic materials, where it is used to create hydrophobic and water-re-pellent coatings. cfsilicones.com This is achieved through the chemical reaction between the silane and the surface hydroxyl groups of these substrates, leading to the formation of a durable, covalently anchored hydrophobic monolayer. Such treatments are particularly advantageous for applications that demand self-cleaning surfaces or robust protection against moisture ingress. The formation of a non-polar interphase by the hexyl groups effectively shields the inherently polar surface from interactions with water molecules. gelest.com
Polymeric Substrates (e.g., Polyester (B1180765) Fabric, Cotton)
This compound has been effectively utilized to modify the surfaces of various polymeric materials, including textiles like polyester and cotton, to improve their functional properties, most notably their resistance to water. ijournalse.orgump.edu.myresearchgate.net The sol-gel process is a widely adopted technique for this purpose, involving the application of a this compound solution to the fabric, which is subsequently cured to form a stable coating. ijournalse.orgump.edu.my
A substantial body of research has been dedicated to the use of this compound for creating hydrophobic and even superhydrophobic coatings on textiles. ijournalse.orgump.edu.myresearchgate.net By applying a coating derived from this compound, the surface energy of the fabric is significantly reduced, causing water to form beads and roll off with ease.
In one notable study, a hydrophobic coating of this compound was synthesized on polyester fabric through a single-step, water-based sol-gel method. ijournalse.orgresearchgate.net The researchers systematically investigated the influence of the molar ratio of this compound to water on the resulting hydrophobicity. ijournalse.orgresearchgate.net Their findings indicated that an optimal molar ratio of 1:3 (HTMS:water) yielded the most pronounced hydrophobic effect, achieving a water contact angle (WCA) of 136.2°. ijournalse.orgijournalse.org The study also highlighted that the use of this compound as the sole precursor resulted in a rough surface morphology which, in conjunction with the low surface energy provided by the long-chain alkyl silane, was responsible for the exceptional water repellency of the treated polyester fabric. ijournalse.orgijournalse.org
Another research effort focused on the development of a water-based hydrophobic coating for both cotton and polyester fabrics by employing a combination of this compound (HTMS) and Hexyltriethoxysilane (HTES) via the sol-gel method. ump.edu.my The results demonstrated excellent hydrophobic characteristics, with water droplets maintaining a spherical shape on the treated fabric surfaces without any penetration. ump.edu.my The highest water contact angles were obtained with a 1:0.6 molar ratio of HTMS to HTES, reaching 135.41° for cotton and 132.28° for polyester. ump.edu.my
Table 2: Water Contact Angles (WCA) of Fabrics Treated with this compound-Based Coatings
| Fabric Type | Coating Composition | Molar Ratio (HTMS:Other) | Water Contact Angle (WCA) |
|---|---|---|---|
| Polyester | HTMS and Water | 1:3 | 136.2° ijournalse.orgijournalse.org |
| Cotton | HTMS and HTES | 1:0.6 | 135.41° ump.edu.my |
Anti-Corrosion Coatings
This compound is utilized in the formulation of protective coatings designed to prevent the corrosion of metallic substrates. Its effectiveness stems from the ability to form a dense, hydrophobic barrier layer that repels water and inhibits the penetration of corrosive ions. gelest.com The mechanism involves the hydrolysis of the methoxy groups in the presence of water, forming reactive silanol (Si-OH) groups. These silanols then condense with each other and with hydroxyl groups on the metal surface to form a durable, cross-linked polysiloxane network (Si-O-Si) that is covalently bonded to the substrate. um.edu.mtscispace.com
The non-polar hexyl chain orients away from the surface, creating a low-energy, water-repellent film. gelest.com This hydrophobic barrier physically blocks electrolytes from reaching the metal surface, a critical step in preventing electrochemical corrosion reactions. gelest.comresearchgate.net Research has shown that these silane-based coatings can offer significant protection for metals like mild steel and their alloys. mdpi.comresearchgate.net
The performance of these anti-corrosion coatings can be tailored by creating organic-inorganic hybrid (OIH) formulations, often by co-polymerizing HTMS with other silicon alkoxides like tetraethyl orthosilicate (B98303) (TEOS). um.edu.mt The ratio of the organic component (from HTMS) to the inorganic silica network (from TEOS) is a critical factor. um.edu.mt A higher organic content generally increases the coating's hydrophobicity, while a higher silica content can lead to a harder, more adherent, but potentially more brittle, coating. um.edu.mt Optimizing this balance is key to achieving coatings with both strong adhesion and excellent barrier properties. um.edu.mt While permeable to water vapor, which allows the coating to "breathe" and reduces moisture entrapment at the interface, these non-polar coatings effectively block the transport of ions that drive corrosion. gelest.com
Table 1: Research Findings on Silane-Based Anti-Corrosion Coatings
| Precursors | Substrate | Key Findings | Reference |
|---|---|---|---|
| Hexyl-triethoxysilane & TEOS | Ferrous Metal | Corrosion resistance improves with increasing organic content up to an optimal point, after which it drops. | um.edu.mt |
| TEOS & Trimethoxymethylsilane (TMOMS) | Mild Steel | A 50/50 mixture hydrolyzed for 24 hours provided the greatest corrosion resistance in 3.5% NaCl solution due to high hydrophobicity and stable film formation. | mdpi.com |
Anti-Stain and Self-Cleaning Properties
The hydrophobic nature imparted by the hexyl group of this compound is central to the development of anti-stain and self-cleaning surfaces. researchgate.net This property is often described as the "lotus effect," where water droplets bead up on a surface with a high contact angle and easily roll off, picking up dirt, dust, and other contaminants in the process. nih.govnih.gov
Coatings formulated with HTMS create a surface with low surface energy. nih.gov This, combined with nanoscale surface roughness that can be engineered during the coating's application via the sol-gel method, minimizes the contact area between water droplets and the surface. researchgate.netnih.gov As a result, water is strongly repelled, preventing it from wetting the surface and leaving behind stains when it evaporates.
Research has demonstrated the application of HTMS-based coatings on textiles, such as polyester and silk, to improve their anti-stain and water-repellent characteristics. researchgate.netbiointerfaceresearch.com A study involving a one-step water-based sol-gel method successfully created a hydrophobic HTMS coating on polyester fabric. researchgate.net The process resulted in a uniform coating that created surface roughness without compromising the fabric's natural softness. researchgate.net Similarly, studies on silk fabrics have shown that hybrid sol-gel silica coatings functionalized with hydrocarbon chains like those in HTMS can enhance wear resistance and anti-stain properties. biointerfaceresearch.com This self-cleaning action reduces the need for frequent washing and the use of chemical cleaning agents. nih.gov
Anti-Icing Properties
The development of anti-icing surfaces is another critical application area for hydrophobic materials derived from silanes like this compound. Ice formation and adhesion on surfaces can lead to significant safety issues and economic losses in industries such as aviation, energy, and telecommunications. google.com The primary strategy for passive anti-icing coatings is to reduce the adhesion strength of ice, allowing it to be removed easily by minimal force, such as wind or its own weight. google.comresearchgate.net
The low surface energy and water repellency conferred by HTMS contribute directly to these anti-icing characteristics. researchgate.net Superhydrophobic surfaces can delay the freezing of water droplets and significantly lower the force required to detach any ice that does form. researchgate.net While specific research focusing solely on HTMS for anti-icing is part of a broader field, the principles established for other hydrophobic and superhydrophobic silane coatings are applicable. The hexyl groups create a non-polar surface that minimizes the work of adhesion for water and ice. Research on other systems, such as those based on polydimethylsiloxane (B3030410) (PDMS), has shown that low ice adhesion strength is a key performance metric for these coatings. researchgate.net Therefore, coatings incorporating HTMS are considered promising candidates for creating robust and effective anti-icing surfaces. researchgate.net
Organic-Inorganic Hybrid Materials and Composites
This compound is a key precursor in the synthesis of organic-inorganic hybrid materials. scispace.comyamaguchi-u.ac.jp These materials combine the properties of organic polymers (e.g., flexibility, hydrophobicity from the hexyl group) with those of inorganic materials (e.g., rigidity, thermal stability from the silica network) at the molecular level. scispace.com The sol-gel process is the most common route to create these hybrids, offering precise control over the final material's structure and properties. researchgate.net
Sol-Gel Derived Materials
The sol-gel process using HTMS typically involves two fundamental reactions: hydrolysis and condensation. First, the methoxy groups (-OCH₃) on the silicon atom react with water, often in the presence of an acid or base catalyst, to form silanol groups (-OH) and methanol (B129727) as a byproduct. Subsequently, these silanol groups condense with each other to form stable siloxane bridges (Si-O-Si), resulting in a three-dimensional inorganic network. Because the hexyl group does not participate in these reactions, it becomes an integral part of the final hybrid structure, imparting its organic characteristics to the material. yamaguchi-u.ac.jp This method allows for the synthesis of diverse materials, from coatings and films to monolithic gels and powders. researchgate.netacs.org
Hybrid Silica Particles
This compound is widely used to synthesize hybrid silica particles with tailored surface properties. alfa-chemistry.com By incorporating HTMS into a sol-gel reaction, typically with tetraethyl orthosilicate (TEOS) as the primary silica source, particles can be produced that are inherently hydrophobic. alfa-chemistry.com The hexyl groups on the particle surface prevent agglomeration and improve their dispersibility in non-aqueous media and organic polymer matrices. alfa-chemistry.commdpi.com
One study detailed a one-pot synthesis of submicron hybrid silica particles using HTMS and TEOS. alfa-chemistry.com The molar ratio of the two precursors was systematically varied to control the degree of hydrophobicity of the resulting particles. alfa-chemistry.com These modified silica particles are valuable as reinforcing fillers in nanocomposites, such as in tire technology, where they can improve the mechanical properties of rubber compounds. mdpi.comnih.gov
Table 2: Synthesis Protocol for Hybrid Silica Particles Using HTMS and TEOS
| Step | Procedure | Details |
|---|---|---|
| 1 | Precursor Solution | Dissolve 10 mmol total of TEOS and HTMS in 150 mL of diethylamine. |
| 2 | Molar Ratios (TEOS:HTMS) | Adjust the molar ratio to 1:0, 1:0.15, 1:0.2, or 1:0.4 to tune hydrophobicity. |
| 3 | Hydrolysis | Add 0.46 mol of water to the mixed solution. |
| 4 | Reaction Initiation | Ultrasonicate the solution for 30 seconds (750 W, 20 kHz). |
| 5 | Particle Formation | Seal the solution and allow it to react for 24 hours at 25°C. |
| 6 | Purification | Rinse the resulting silica particles with methyl isobutyl ketone and then ethanol (B145695). |
Adapted from a protocol on the application of HTMS in the formation of hybrid silica particles. alfa-chemistry.com
Hybrid Coatings
The sol-gel process with this compound is a versatile method for creating organic-inorganic hybrid coatings on various substrates, including metals and textiles. um.edu.mtscispace.combiointerfaceresearch.com These coatings are synthesized by applying a 'sol' (a colloidal solution of the silane precursors) to a surface, which then undergoes gelation to form a continuous film. researchgate.net
The resulting hybrid coatings offer a combination of properties that are difficult to achieve with purely organic or inorganic materials. For corrosion protection, the inorganic silica network provides excellent adhesion to the metal substrate, while the organic hexyl groups create a hydrophobic barrier. um.edu.mtscispace.com In a study on polyester fabric, a hydrophobic coating was synthesized using a water-based sol-gel method where the molar ratio of HTMS to water was varied to optimize the coating's properties. researchgate.net Research has also explored creating in-situ hybrid materials by blending HTMS with functional polymers, such as vinyltrimethoxysilane-grafted ethylene-propylene copolymer, and then inducing the sol-gel reaction to form an interpenetrating network with enhanced mechanical and thermal properties. yamaguchi-u.ac.jp
Nanocomposites (e.g., Silica-Rubber)
In the realm of nanocomposites, particularly silica-rubber blends used in applications like tire treads, this compound plays a crucial role. Silica is a reinforcing filler that can improve the mechanical properties of rubber, but its hydrophilic nature leads to poor dispersion within the hydrophobic rubber matrix. nih.govd-nb.info this compound is employed as a hydrophobizing agent to modify the silica surface. nih.gov
The methoxy groups of this compound react with the hydroxyl groups on the silica surface, while the hexyl group provides a non-polar interface, making the silica particles more compatible with the rubber matrix. nih.gov This improved compatibility and dispersion prevents the aggregation of silica particles, which is essential for achieving desired mechanical performance. nih.govd-nb.info Research has shown that using an alkylsilane like this compound, in combination with a coupling agent that links the silica to the polymer, can significantly impact the dynamic mechanical properties of the resulting nanocomposite. nih.govacs.org Studies have decoupled the hydrophobization and coupling functions by pre-treating silica with two different silanes: a mercaptosilane as the coupling agent and an alkylsilane, such as this compound (C6), for dispersion. nih.govacs.org This dual-silane approach allows for finer control over the material's properties. nih.gov
| Property | Effect of this compound Treatment | Rationale |
| Silica Dispersion | Improved | Increases hydrophobicity of silica surface, enhancing compatibility with the non-polar rubber matrix. nih.govscribd.com |
| Storage Modulus (E') | Increased | Better filler dispersion and stronger polymer-filler interaction leads to a more reinforced composite. mdpi.com |
| Tan δ at 0°C (Wet Grip) | Increased | A combination of shorter-chain alkylsilanes (like C6) and mercaptosilanes has shown to improve this key tire performance indicator. nih.govacs.org |
| Tan δ at 70°C (Rolling Resistance) | Maintained or Improved | Optimized filler-polymer interface can reduce energy dissipation. researchgate.net |
Polymer Networks and Crosslinking
This compound contributes to the formation of robust polymer networks through crosslinking reactions. The fundamental mechanism involves the hydrolysis of the methoxy groups (-OCH₃) in the presence of moisture to form reactive silanol groups (Si-OH). sinosil.com These silanol groups can then undergo condensation reactions with each other or with hydroxyl groups on other polymer chains or substrates, forming stable siloxane bridges (Si-O-Si). sinosil.com This process transforms linear polymer chains into a three-dimensional, crosslinked network. specialchem.com
This crosslinking imparts significant improvements to the polymer's properties. The resulting network structure restricts the movement of individual polymer chains, leading to increased mechanical strength, thermal stability, and resistance to solvents and chemical attack. specialchem.com While the organofunctional group of some silanes is designed to react directly with the polymer backbone, the primary crosslinking mechanism for alkylalkoxysilanes like this compound is the moisture-activated condensation of its silanol groups. sinosil.com This creates a durable inorganic network within the organic polymer matrix, a characteristic feature of many high-performance materials, including coatings, adhesives, and sealants. gelest.com
Quantum Dot-Siloxane Hybrid Materials
The stability and processability of semiconductor quantum dots (QDs) are critical for their application in optoelectronic devices like LEDs. sol-gel.net Encapsulating QDs within a siloxane matrix is a highly effective strategy to protect them from environmental degradation caused by heat and moisture. sol-gel.netnih.gov this compound and similar alkylsilanes are instrumental in this process.
The native ligands on QDs are often exchanged for silane molecules to create a silica shell or to make the QDs compatible with a surrounding matrix. nih.gov Alkylsilanes, with their hydrophobic alkyl chains, are used to modify the QD surface, preventing aggregation and ensuring homogenous dispersion within a non-polar siloxane or polymer resin. researchgate.netmdpi.com The hydrolysis and condensation of the trimethoxysilane (B1233946) end of the molecule then allows it to co-react with other silane precursors (like TEOS) or siloxane resins to form a dense, protective, and transparent inorganic or hybrid organic-inorganic network around the QDs. sol-gel.netnih.gov This encapsulation not only enhances the long-term stability and photoluminescence quantum yield of the QDs but also improves the mechanical properties of the final composite film. sol-gel.net
Applications in Advanced Technologies
The surface modification capabilities of this compound are being leveraged in various high-technology fields, from medical diagnostics to industrial separations.
Biosensors and Biotechnology (Surface Functionalization)
In the development of biosensors, controlling the surface chemistry of the transducer (often made of silicon or glass) is paramount for reliable and sensitive detection. nih.govnih.gov Surface functionalization enables the specific immobilization of bioreceptors, such as antibodies or DNA, that capture target analytes. nih.govresearchgate.net Alkylsilanes like this compound are used to create well-defined and stable self-assembled monolayers (SAMs) on silica-based surfaces. nih.govnih.gov
These alkylsilane layers serve several purposes. They can create a hydrophobic surface, which can be useful in certain cell patterning applications or for studying protein adsorption. nih.govucf.edu More commonly in multi-step functionalization processes, they are used for "capping." After an initial functionalization step (e.g., using an aminosilane (B1250345) to introduce amine groups for biomolecule attachment), unreacted silanol groups often remain on the surface. These can interfere with the process and lead to non-specific binding. nih.govresearchgate.net Treating the surface with an alkylsilane like this compound converts these residual silanol groups into stable Si-O-Si linkages, effectively passivating the surface and ensuring that the desired functional groups are more available for subsequent reactions, thereby enhancing the immobilization efficiency of the biosensor. nih.govresearchgate.net
Separation Membranes (e.g., for Ethanol Enrichment)
Membrane-based separation is an energy-efficient alternative to distillation for processes like enriching ethanol from fermentation broths. researchgate.net The performance of these membranes hinges on their surface properties. Research has demonstrated the use of this compound (referred to in studies as STM-C₆) to modify the surface of porous membranes for high-flux ethanol/water separation. frontiersin.orgnih.gov
In a novel approach called a superwetting membrane system, an inorganic salt is added to the ethanol/water mixture to induce phase separation. frontiersin.orgnih.gov The surface of a porous membrane is then modified with this compound to make it superlyophilic (having a strong affinity for) to the ethanol-rich phase and superlyophobic (repelling) to the aqueous salt solution. frontiersin.orgnih.gov This allows the concentrated ethanol to selectively and rapidly permeate through the membrane, while the water/salt solution is blocked. This method has shown the potential to enrich ethanol to high concentrations with fluxes significantly higher than traditional pervaporation or reverse osmosis membranes. researchgate.net
| Feed Ethanol (wt%) | Inductive Agent | Permeate Ethanol (wt%) | Membrane Modifier |
| 10% | Saturated K₄P₂O₇ | ~80-90.1% | 1H,1H,2H,2H-perfluorooctyltrimethoxysilane (STM-C₈F₁₃) |
| 10% | Saturated K₂HPO₄ | >80% | 1H,1H,2H,2H-perfluorooctyltrimethoxysilane (STM-C₈F₁₃) |
| 10% | Saturated K₃C₆H₅O₇ | >80% | 1H,1H,2H,2H-perfluorooctyltrimethoxysilane (STM-C₈F₁₃) |
| 8% | Saturated K₄P₂O₇ | 72.4% (single pass) | 1H,1H,2H,2H-perfluorooctyltrimethoxysilane (STM-C₈F₁₃) |
| 8% | Saturated K₄P₂O₇ | 86.2% (after 4 cycles) | 1H,1H,2H,2H-perfluorooctyltrimethoxysilane (STM-C₈F₁₃)* |
| Note: While the table presents data for a fluorinated silane which showed optimal performance across a wide range, the studies explicitly name and use this compound (STM-C₆) as a key component in developing and testing these superwetting membranes, establishing its role in this application. frontiersin.orgnih.gov |
Characterization Techniques in Hexyltrimethoxysilane Research
Spectroscopic Analysis
Spectroscopic methods are indispensable for probing the molecular structure and chemical bonding within hexyltrimethoxysilane and its derivatives. These techniques measure the interaction of electromagnetic radiation with the material to reveal details about its functional groups and elemental composition.
Fourier Transform Infrared Spectroscopy (FTIR)
Fourier Transform Infrared (FTIR) spectroscopy is a vital technique for identifying the functional groups present in this compound. The infrared spectrum reveals the characteristic vibrations of atoms within the molecule, providing a molecular fingerprint. gelest.com In the analysis of this compound, specific absorption bands confirm the presence of its key structural components.
When this compound is used to treat surfaces, FTIR can be employed to monitor the hydrolysis and condensation reactions. This is often observed through the disappearance of Si-O-CH₃ bands and the appearance of Si-O-Si (siloxane) bands, which indicates the formation of a polysiloxane network on the substrate. researchgate.net
Key vibrational modes for this compound and its reaction products include the C-H stretching of the hexyl group, the Si-O-C stretching of the methoxy (B1213986) groups, and the strong Si-O-Si stretching in the polymerized film. gelest.comijera.com
Interactive Table: Characteristic FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Bond | Vibration Type |
| 2955-2850 | C-H (in hexyl group) | Asymmetric & Symmetric Stretching |
| 1470-1450 | C-H (in hexyl group) | Bending |
| 1190 | Si-O-C | Stretching |
| 1080 | Si-O-C | Stretching |
| 820 | Si-C | Stretching |
Note: The formation of siloxane bonds (Si-O-Si) upon hydrolysis and condensation typically results in a broad, strong absorption band in the 1130-1000 cm⁻¹ region. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ²⁹Si NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for obtaining detailed structural information about this compound at the atomic level. Both proton (¹H) and silicon-29 (B1244352) (²⁹Si) NMR are commonly used.
¹H NMR: This technique provides information on the hydrogen atoms in the molecule, allowing for the identification of the hexyl and methoxy groups. The chemical shifts of the protons are influenced by their local electronic environment. researchgate.net For this compound, distinct signals are observed for the methyl protons of the methoxy groups and the various methylene (B1212753) and methyl protons of the hexyl chain.
²⁹Si NMR: This technique directly probes the silicon atom, offering insight into its chemical environment and connectivity. The chemical shift of the silicon nucleus is sensitive to the substituents attached to it. rsc.orgunige.ch For neat this compound, a single resonance is expected. Upon hydrolysis and condensation, the formation of siloxane bonds (Si-O-Si) leads to the appearance of new signals at different chemical shifts, corresponding to silicon atoms with varying numbers of siloxane linkages (often denoted as T¹, T², and T³ species for trifunctional silanes). researchgate.net The chemical shifts for various organosilicon compounds are typically reported relative to tetramethylsilane (B1202638) (TMS). pascal-man.com
Interactive Table: Typical NMR Chemical Shifts (δ) for this compound
| Nucleus | Functional Group | Approximate Chemical Shift (ppm) |
| ¹H | -O-CH₃ (methoxy) | ~3.5 |
| ¹H | -Si-CH₂- (hexyl) | ~0.6 |
| ¹H | -(CH₂)₄- (hexyl chain) | ~1.3 |
| ¹H | -CH₃ (terminal methyl) | ~0.9 |
| ²⁹Si | R-Si(OCH₃)₃ | -40 to -50 |
Note: ²⁹Si chemical shifts are highly dependent on the solvent and the degree of condensation. The value provided is an estimate for the monomeric species. rsc.org
X-ray Photoelectron Spectroscopy (XPS)
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of atoms on the very near-surface region (typically the top 1-10 nm) of a material. aau.dk When this compound is applied as a coating, XPS is invaluable for confirming the presence of the silane (B1218182) layer and analyzing its chemical structure.
By irradiating the surface with X-rays and analyzing the kinetic energy of the emitted photoelectrons, high-resolution spectra for elements such as silicon (Si 2p), oxygen (O 1s), and carbon (C 1s) can be obtained. The binding energies of these core-level electrons are indicative of their chemical environment. For a this compound-treated surface, the Si 2p peak would confirm the presence of silicon, while its binding energy can distinguish between the unhydrolyzed Si-O-C bonds and the condensed Si-O-Si network. aau.dkxpsfitting.com Similarly, the C 1s spectrum can be deconvoluted to identify carbon in the aliphatic hexyl chain (C-C, C-H) and potentially from the methoxy groups (C-O-Si). The O 1s spectrum helps to identify oxygen in the Si-O-Si and Si-O-C environments. researchgate.netresearchgate.net
Interactive Table: Approximate Binding Energies for Elements in a this compound Film
| Element (Core Level) | Chemical State | Approximate Binding Energy (eV) |
| Si 2p | Si-O | 102 - 104 |
| C 1s | C-C, C-H (alkyl chain) | ~285.0 |
| C 1s | C-O | ~286.5 |
| O 1s | Si-O-Si | ~532.5 |
Note: Binding energies are referenced to the C 1s peak of adventitious carbon at 285.0 eV and can vary slightly based on the specific substrate and film structure. thermofisher.com
Near-Infrared Spectroscopy (NIR)
Near-Infrared (NIR) spectroscopy measures the absorption of light in the wavelength range of approximately 780 to 2500 nm. This region primarily contains overtone and combination bands of fundamental vibrations found in the mid-infrared region, such as those from O-H, C-H, and N-H bonds. frontiersin.org
While less common than FTIR for the routine characterization of silanes, NIR spectroscopy can be a powerful tool for in-situ monitoring of chemical reactions, such as the polymerization and curing of silane films. metrohm.com Its sensitivity to O-H bonds makes it particularly useful for studying the hydrolysis of the methoxy groups in this compound and the subsequent condensation reactions where water is consumed and produced. metrohm.com The technique often requires chemometric methods for data analysis due to the broad and overlapping nature of NIR bands. frontiersin.org Specific research detailing the NIR spectrum of this compound is not widely available, but its application would follow the general principles of monitoring changes in the concentrations of hydroxyl and hydrocarbon functional groups during film formation.
Microscopic and Morphological Characterization
Microscopy techniques are essential for visualizing the surface topography and structure of coatings derived from this compound. These methods provide direct evidence of film formation, uniformity, and texture at the micro- and nanoscale.
Scanning Electron Microscopy (SEM)
Scanning Electron Microscopy (SEM) is a primary technique for characterizing the surface morphology of materials. It uses a focused beam of electrons to scan the surface, generating images with high resolution and depth of field. nih.gov In the context of this compound research, SEM is used to examine the surfaces of substrates before and after the application of the silane coating.
SEM analysis can reveal whether the this compound treatment has resulted in a uniform, crack-free film or a more complex, textured surface. researchgate.net For example, in the creation of hydrophobic surfaces, SEM images can show the formation of a homogenous, thin xerogel coating. researchgate.net The morphology of the coating can be influenced by various factors during the sol-gel process, such as the concentration of the silane, the amount of water, the pH, and the curing conditions. These differences in surface texture, from smooth films to rough, hierarchical structures, are readily apparent in SEM micrographs. researchgate.net The technique is crucial for correlating the physical structure of the coating with its functional properties, such as water repellency. nih.govresearchgate.net
Transmission Electron Microscopy (TEM)
Transmission Electron Microscopy (TEM) is a powerful imaging technique used to visualize the morphology, size, and distribution of nanoscale materials. In the context of this compound research, TEM is not typically used to visualize the silane molecule itself, but rather to examine the structure of materials that have been synthesized or surface-modified using this compound.
Detailed Research Findings:
Researchers utilize TEM to characterize nanoparticles, such as silica (B1680970) nanoparticles, that have been functionalized with this compound. The primary purpose of this functionalization is often to improve the dispersion of the nanoparticles in a polymer matrix or to alter their surface properties.
TEM analysis can reveal:
Particle Size and Distribution: High-resolution images can determine the primary particle size and assess the extent of aggregation or agglomeration of nanoparticles after surface treatment with this compound.
Morphology: The shape and surface features of the nanoparticles can be observed. A uniform coating of the silane is generally not resolved by TEM, but changes in particle-particle interactions (e.g., reduced agglomeration) can be indicative of a successful surface modification.
Core-Shell Structures: In some applications, this compound may be used in the formation of a silica shell around a core material. TEM is instrumental in visualizing the thickness and uniformity of such shells.
Atomic Force Microscopy (AFM) (e.g., Colloid Probe Method)
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides topographical information at the nanoscale. A specialized application of AFM, the colloid probe method, is used to measure the interaction forces between a microscopic particle (the colloid probe) and a surface. This is particularly relevant for studying surfaces modified with self-assembled monolayers (SAMs) of this compound.
Detailed Research Findings:
In the colloid probe technique, a single particle is attached to an AFM cantilever. This particle can be functionalized with a specific chemical, such as this compound, to study its interaction with various substrates. The force is calculated from the deflection of the cantilever as it approaches and retracts from the surface, based on Hooke's law (F = -kΔz, where k is the spring constant of the cantilever and Δz is the cantilever deflection).
A key application is the measurement of adhesion forces. For hydrophobic surfaces, such as those created by this compound, the interaction with other surfaces can be quantified. In one study, silica particles were modified with n-hexyltrimethoxysilane to investigate their adhesion to living malignant melanoma cells. The high hydrophobicity of the n-hexyltrimethoxysilane-modified particles was noted, and the adhesion forces were measured in a physiological buffer. The magnitude of the adhesion force in the decompression (retraction) force curve is taken as an indicator of the specificity of the interaction between the functionalized particle and the cell surface. Such studies are crucial for understanding the biocompatibility and interaction of materials designed for biomedical applications. The results indicated that the hydrophobic modified surfaces had low adhesion values, suggesting that hydrophobicity alone did not improve affinity for these particular cells researchgate.net.
The colloid probe method allows for the direct measurement of forces such as:
Van der Waals forces
Electrostatic forces
Specific adhesion forces
By measuring these forces, researchers can gain a fundamental understanding of the interfacial properties of surfaces coated with this compound, which is critical for applications in adhesion, lubrication, and biocompatibility.
Surface Wettability and Energy Measurements
The primary application of this compound is to render surfaces hydrophobic. Therefore, the measurement of surface wettability and the determination of surface free energy are fundamental characterization techniques.
The Water Contact Angle (WCA) is the most common method to quantify the hydrophobicity of a surface. A droplet of water is placed on the surface, and the angle formed between the tangent of the droplet at the three-phase (solid-liquid-gas) contact line and the solid surface is measured. A high contact angle (>90°) indicates a hydrophobic surface, while a low contact angle (<90°) indicates a hydrophilic surface.
Detailed Research Findings:
Surfaces treated with this compound consistently exhibit high water contact angles, confirming the formation of a hydrophobic surface layer. The hexyl chains of the silane orient away from the surface, creating a low-energy, non-polar interface that repels water.
In one study, a silicon wafer was immersed in a toluene (B28343) solution of this compound. After treatment, the surface was rendered hydrophobic biolinscientific.com. Another source reports a water contact angle of approximately 110° for a surface treated with a self-assembled monolayer of a similar silane biolinscientific.com. The table below summarizes typical WCA values obtained on different substrates after treatment with alkylsilanes like this compound.
| Substrate | Treatment | Water Contact Angle (°) | Reference |
| Silicon Wafer | Immersion in this compound solution | ~110 | biolinscientific.com |
| Glass | Treatment with an alkylsilane | 99-106 | scirp.org |
| Silicon Dioxide | Silylation | Significant increase from 25° | scirp.org |
These high contact angles are a direct result of the low surface energy created by the self-assembled monolayer of this compound.
Surface Free Energy (SFE) is a quantitative measure of the excess energy at the surface of a material compared to the bulk. For solid surfaces, it is a critical parameter that governs wetting and adhesion. SFE is typically determined indirectly by measuring the contact angles of several liquids with known surface tensions and then applying a theoretical model.
Detailed Research Findings:
The Owens-Wendt-Rabel-Kaelble (OWRK) method is a widely used approach to calculate the SFE of a solid. This method divides the total SFE (γs) into a dispersive component (γsd) and a polar component (γsp).
γs = γsd + γsp
The calculation requires measuring the contact angles of at least two liquids with known dispersive (γld) and polar (γlp) components of their surface tension. Water and diiodomethane (B129776) are commonly used for this purpose. The relationship is described by the following equation:
(1 + cosθ)γl = 2(γsdγld)¹/² + 2(γspγlp)¹/²
By plotting (1 + cosθ)γl / 2(γld)¹/² against (γlp/γld)¹/², the slope gives the square root of the polar component of the SFE, and the intercept gives the square root of the dispersive component.
For surfaces treated with this compound, the expected result is a low total SFE. The non-polar hexyl groups lead to a surface dominated by dispersive interactions, resulting in a high dispersive component (γsd) and a very low polar component (γsp). Research on various self-assembled monolayers on silicon dioxide confirms that this method is used to determine the surface energies of such modified surfaces biolinscientific.com. The low polar component is responsible for the hydrophobic nature of the surface.
| SFE Component | Description | Expected Value for this compound Surface |
| Total Surface Free Energy (γs) | The sum of the dispersive and polar components; indicates the overall surface energy. | Low |
| Dispersive Component (γsd) | Arises from van der Waals forces. | High (relative to the polar component) |
| Polar Component (γsp) | Arises from dipole-dipole interactions, hydrogen bonding, etc. | Very Low |
Thermal Analysis
Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature. For materials modified with this compound, Thermogravimetric Analysis is particularly useful for assessing thermal stability.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate in a specified atmosphere (e.g., nitrogen or air). The resulting data is presented as a TGA curve, which plots the percentage of weight loss versus temperature. The derivative of this curve (DTG curve) shows the rate of mass loss and helps to identify the temperatures of maximum decomposition rates.
Detailed Research Findings:
TGA is used to determine the thermal stability of this compound-modified materials, such as functionalized nanoparticles or coated substrates. The analysis can provide information on:
Thermal Stability: The temperature at which the organic component (the hexyl group) of the silane begins to decompose.
Grafting Density: The amount of silane chemically bonded to a surface can be estimated from the percentage of weight loss in the temperature range corresponding to the decomposition of the organic moiety.
Presence of Adsorbed Water or Solvents: Weight loss at lower temperatures (typically below 150°C) can indicate the presence of physically adsorbed water or residual solvents.
For example, in the TGA of silica nanoparticles modified with alkyltrimethoxysilanes, a weight loss below 200°C is often attributed to the loss of water or physically adsorbed silane molecules. A subsequent weight loss at higher temperatures (e.g., starting from 200°C) is due to the decomposition of the chemically bonded alkyl groups researchgate.net. Studies on diatomaceous earth modified with various alkyltrimethoxysilanes show that the thermal decomposition of the alkyl chains occurs at elevated temperatures, and the amount of weight loss can be correlated to the amount of silane grafted onto the surface.
| Temperature Range | Event |
| < 200°C | Loss of adsorbed water, solvents, or physically adsorbed silane |
| > 200°C | Decomposition and combustion of the organic (hexyl) part of the silane |
The residual mass at the end of the TGA run (at high temperatures) corresponds to the inorganic substrate (e.g., silica), providing a way to quantify the organic content of the modified material.
Differential Thermal Analysis (DTA)
Differential Thermal Analysis (DTA) is a thermoanalytic technique that is often used in conjunction with thermogravimetric analysis (TGA) to study the thermal properties of materials. In the context of this compound-modified materials, DTA provides valuable information on phase transitions, such as melting and crystallization, as well as reactions like oxidation and decomposition.
Research on hybrid silica particles has utilized TG-DTA to characterize materials formed using this compound. These analyses are typically conducted in an air atmosphere with a controlled temperature elevation rate to observe thermal events. For instance, the DTA curve of a methyltrimethoxysilane (B3422404) (MTMS) and glycidoxypropyltrimethoxysilane (GPTMS) hybrid aerogel showed endothermic peaks around 260 °C and 300 °C, corresponding to the evolution of organics and structural water, respectively. Another endothermic peak near 550 °C was attributed to the thermal decomposition of methyl groups attached to silicon. researchgate.net
The thermal stability of organosiloxane layers grafted onto silica has been shown to be dependent on the chain length of the polydimethylsiloxane (B3030410) used for modification. DTA curves of such modified silicas have shown exothermic peaks around 435 °C. sci-hub.se In the thermal analysis of organically modified siloxane melting gels, DTA curves have revealed exotherms around 270 °C, attributed to the oxidation of residual ethoxy groups, and a more significant exotherm around 440 °C, assigned to the pyrolysis of methyl groups. researchgate.net
| Sample | Decomposition Temperature (°C) | Weight Loss (%) | DTA Peak (°C) |
|---|---|---|---|
| MCM-41 | - | 14.0 | - |
| AP-MCM-41 | 200-600 | 22.0 | 380 (exo) |
| CP-MCM-41 | 200-600 | 20.0 | 360 (exo) |
This table is representative of DTA data for functionalized silica and is for illustrative purposes. nih.gov
Particle Size and Dispersion Analysis
The performance of composites and coatings is critically dependent on the size and dispersion of any particulate components. This compound is often used to modify the surface of particles to improve their dispersion in a matrix. Several techniques are employed to analyze these characteristics.
Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the hydrodynamic diameter of particles in a suspension. This is a key parameter for understanding the dispersion and potential for agglomeration of nanoparticles.
In studies involving this compound, DLS is used to determine the size of modified silica nanoparticles in a dispersed state. For instance, research has shown that the particle size of silica can be controlled by varying the synthesis conditions in a sol-gel process. nih.gov The hydrodynamic size of nanoparticles is a critical quality attribute as it reflects the size of the particle in a solution, including any surface modifications. um.edu.mt
The following table presents representative data on the effect of synthesis parameters on the hydrodynamic diameter of silica nanoparticles, illustrating the type of information that can be obtained through DLS measurements.
| Molar Ratio (HTMS:H2O) | Average Particle Size (nm) |
|---|---|
| 1:40 | - |
| 1:30 | - |
| 1:20 | - |
| 1:12 | - |
| 1:3 | 115300 |
Data derived from a study on hydrophobic coatings where the particle size was measured in µm and converted to nm for consistency. researchgate.net
A Particle Size Analyzer (PSA) is another instrument used to determine the size distribution of particles in a sample. This can be particularly useful for analyzing coatings and composite materials where the particle size can influence properties such as texture, gloss, and mechanical strength.
In one study, a hydrophobic coating for polyester (B1180765) fabric was synthesized using a one-step water-based sol-gel method with this compound. A Particle Size Analyzer was used to measure the particle size of the resulting coating. The optimized molar ratio of this compound to water (1:3) was found to produce a particle size of 115.3 µm, which contributed to the desired hydrophobic properties. researchgate.net
The following table shows the particle size of the this compound sol-gel coating at the optimized molar ratio.
| Molar Ratio (HTMS:H2O) | Particle Size (µm) |
|---|---|
| 1:3 | 115.3 |
Data from a study on water-repellent coatings. researchgate.net
Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion or attraction between particles, and it is one of the fundamental parameters known to affect stability. In the context of this compound research, zeta potential measurements are crucial for understanding the surface charge of modified particles and how this influences their dispersion in a given medium. The zeta potential is typically measured as a function of pH.
For example, the surface modification of silica nanoparticles with aminosilanes can drastically change the zeta potential from negative to positive values at neutral pH, which is critical for applications such as gene delivery. researchgate.net The isoelectric point (IEP), the pH at which the zeta potential is zero, is a key characteristic determined from these measurements.
While a specific data table for this compound is not available, the following table illustrates the typical change in zeta potential of silica nanoparticles upon surface modification with an amine-containing silane, demonstrating the kind of data obtained from such measurements.
| Sample | Zeta Potential at pH 7 (mV) | Isoelectric Point (pH) |
|---|---|---|
| Unmodified Silica | -7.1 | ~2-3 |
| APTMS Modified Silica | +18.01 | >9 |
This table is representative of zeta potential data for aminosilane-modified silica and is for illustrative purposes. researchgate.net
Viscosity is a measure of a fluid's resistance to flow. In the context of composites and coatings, viscosity is a critical parameter that affects processing and application. The addition of fillers, even at the nanoscale, can significantly impact the viscosity of a polymer matrix or coating formulation. This compound is often used to modify the surface of fillers to reduce this viscosity increase.
Research has shown that the surface modification of silica nanoparticles with this compound can effectively reduce the viscosity of dense suspensions in methylethylketone (MEK). This is attributed to the improved dispersion and reduced particle-particle interactions. gelest.com The viscosity of such suspensions is typically measured as a function of shear rate to understand their flow behavior under different processing conditions.
The following table provides a conceptual representation of how the viscosity of a silica suspension might change with the addition of this compound, based on findings that such modifications reduce viscosity.
| Shear Rate (s⁻¹) | Viscosity of Unmodified Silica Suspension (Pa·s) | Viscosity of this compound-Modified Silica Suspension (Pa·s) |
|---|---|---|
| 1 | 10.5 | 5.2 |
| 10 | 8.2 | 4.1 |
| 100 | 5.1 | 2.5 |
This table is illustrative and based on the qualitative findings that this compound modification reduces suspension viscosity.
Mechanical Property Assessment (for Composites/Coatings)
The addition of this compound to composites and coatings is often intended to improve their mechanical properties. These properties, such as tensile strength, elongation at break, hardness, and adhesion, are crucial for the performance and durability of the final product.
Silane coupling agents, including this compound, can enhance the interaction between inorganic fillers and an organic polymer matrix, leading to improved stress transfer and, consequently, better mechanical performance. researchgate.net For instance, the incorporation of silica nanoparticles into an unsaturated polyester resin has been shown to affect its mechanical properties.
The following table presents data on the mechanical properties of a polymer composite, illustrating the type of improvements that can be achieved with the addition of silane-modified fillers.
| Material | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (GPa) |
|---|---|---|---|
| Neat Polymer | 54 | 2.7 | - |
| Composite with 1 wt% Silica | 62 | 3.1 | - |
| Composite with 3 wt% Silica | 58 | 2.9 | - |
This table is based on data for a silica/unsaturated polyester composite and is representative of the effect of fillers on mechanical properties.
Abrasion Resistance
The abrasion resistance of a coating is its ability to withstand mechanical actions such as rubbing, scraping, or erosion. For coatings developed with this compound, which is utilized in formulations for protective and abrasion-resistant layers, quantifying this property is essential. A standard method for this evaluation is the Taber Abrasion test.
In this test, a coated specimen is mounted on a rotating platform and subjected to the wearing action of two abrasive wheels under a specific load. The resistance to abrasion is typically quantified by measuring the change in haze, which is the percentage of light that is scattered as it passes through the specimen. An increase in the haze value indicates a greater degree of surface damage.
Table 1: Abrasion Resistance of a Silane-Based Coating on Polycarbonate
| Specimen | Abrasion Cycles | Haze (%) |
|---|---|---|
| Uncoated Polycarbonate | 500 | 56.21 |
| Polycarbonate with MTMS/TEOS Coating | 500 | 13.22 |
The data illustrates a significant improvement in abrasion resistance, with the coated sample exhibiting a much lower haze value after 500 abrasion cycles compared to the uncoated substrate. The inclusion of an alkyltrimethoxysilane like this compound, with its hexyl group, would be expected to contribute to the flexibility and durability of the coating, thereby influencing its abrasion resistance.
Tensile and Thermal Properties (for Fabrics)
When this compound is used to treat textile fabrics, it is intended to modify the surface properties of the fibers, potentially improving characteristics like water repellency and durability. Evaluating the impact of such treatments on the fundamental mechanical and thermal integrity of the fabric is critical.
Tensile Properties: The tensile strength of a fabric measures its ability to resist being pulled apart. This is a crucial indicator of the material's durability. Chemical treatments can sometimes alter the strength of the fibers or the interactions between them. Research on cotton fibers treated with other silane coupling agents, such as vinyltrimethoxysilane (B1682223) (VTMS) and aminopropyltriethoxysilane (APTES), has shown that silanization can enhance tensile strength. indexcopernicus.com This improvement is often attributed to the formation of a flexible Si-O-Si network on the fiber surface and improved interfacial strength within the fiber matrix. indexcopernicus.com
Thermal Properties: Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to determine a fabric's stability at elevated temperatures. TGA measures the weight loss of a material as a function of temperature, indicating its decomposition temperature. DSC measures the heat flow into or out of a sample as it is heated or cooled, identifying thermal transitions. Studies on silane-modified cotton fibers have demonstrated that the treatment can lead to enhanced thermal stability. indexcopernicus.com
While specific data for fabrics treated with this compound is limited, the findings for analogous silane treatments suggest that it would likely improve these properties. A comparative study on cotton fiber provides a clear example of these effects.
Table 2: Properties of Unmodified vs. Silane-Modified Cotton Fiber
| Property | Unmodified Cotton | VTMS-Modified Cotton | APTES-Modified Cotton |
|---|---|---|---|
| Tensile Strength | Lower | Increased | Increased |
| Thermal Stability (from TGA/DTG) | Baseline | Improved | Improved |
| Water Repellency | Low | Improved | Improved |
Data derived from studies on vinyltrimethoxysilane (VTMS) and aminopropyltriethoxysilane (APTES). indexcopernicus.com
Dynamic Mechanical Analysis (DMA)
Dynamic Mechanical Analysis (DMA) is a powerful technique used to characterize the viscoelastic properties of materials, particularly polymers and composites. ijaem.net In a DMA experiment, an oscillating force is applied to a sample, and the resulting strain is measured. This allows for the determination of the storage modulus (E'), which represents the elastic portion of the material's response, and the loss modulus (E''), which represents the viscous portion (energy dissipation). The ratio of these two moduli (E''/E') is known as tan delta (tan δ), or the damping factor.
When this compound is incorporated into a polymer matrix, either as a coupling agent for fillers or as a crosslinking agent, DMA can provide significant insights into the material's behavior. The analysis is typically conducted over a range of temperatures to observe transitions in the material.
Key parameters obtained from DMA include:
Storage Modulus (E'): A measure of the material's stiffness. For a composite material, an increase in the storage modulus after the addition of a silane-treated filler can indicate effective reinforcement.
Loss Modulus (E''): Related to the dissipation of energy as heat. Peaks in the loss modulus curve correspond to molecular motions and transitions.
Tan Delta (tan δ): The peak of the tan delta curve is often used to identify the glass transition temperature (Tg) of the polymer, which is the temperature at which the material transitions from a rigid, glassy state to a more rubbery, flexible state. A shift in Tg or a change in the height and breadth of the tan delta peak can signify changes in polymer chain mobility, crosslink density, or interaction between the polymer and a filler.
Although specific DMA curves for polymers modified with this compound are not prevalent in scientific literature, the technique is fundamental for assessing the impact of such additives. For example, the effective use of a silane coupling agent would be expected to enhance the storage modulus of a filled polymer composite and potentially shift the glass transition temperature, indicating improved interfacial adhesion between the filler and the polymer matrix.
Table 3: Key Parameters from Dynamic Mechanical Analysis
| Parameter | Symbol | Significance in Polymer Characterization |
|---|---|---|
| Storage Modulus | E' | Indicates the material's stiffness and elastic response. |
| Loss Modulus | E'' | Indicates the material's ability to dissipate energy (viscous response). |
| Tan Delta | tan δ | Represents the damping characteristics; its peak is often used to determine the glass transition temperature (Tg). |
Theoretical and Computational Studies on Hexyltrimethoxysilane
Molecular Dynamics Simulations of Silane-Surface Interactions
Molecular dynamics (MD) simulations are a powerful tool for investigating the interactions between silane (B1218182) coupling agents, like hexyltrimethoxysilane (HTMS), and various surfaces at an atomic level. These simulations provide insights into the adsorption behavior, orientation, and binding energies of silane molecules, which are crucial for understanding and optimizing surface modification processes.
One area of focus has been the use of MD simulations to study the modification of silica (B1680970) nanoparticles. For instance, simulations have been conducted to analyze the interaction of a 2D silica ring structure with water and alpha olefin sulfonate (AOS), both with and without modification by HTMS. researchgate.net The goal of attaching HTMS to the silica surface was to create a more hydrophobic structure. researchgate.net By analyzing the mean square displacement (MSD), researchers can predict properties like interfacial tension and diffusion coefficients. researchgate.net Such computational modeling helps in understanding how HTMS alters the surface properties of materials like PEEK (polyether ether ketone) for applications such as fuel cell membranes. researchgate.net
MD simulations are also employed to understand the interfacial properties between surface-modified nanoparticles and polymers. All-atom MD simulations can reveal the effects of surface coverage, the length of the modifier molecule, and the type of polymer on the interfacial structure and affinity. researchgate.net This is critical for designing composite materials with enhanced properties. The simulations can elucidate how the hydrolyzed form of silanes, such as methyltrimethoxysilane (B3422404) (MTMS), interacts with hydroxyl groups on a silica surface, leading to the formation of hydrogen bonds and covalent -Si-O-Si- linkages that strengthen the particle network. mdpi.com While this specific study focused on MTMS, the principles are directly applicable to understanding the behavior of HTMS.
The insights gained from MD simulations are valuable for interpreting experimental results and for the rational design of materials with tailored surface properties. For example, understanding the binding properties of silane-modified silica surfaces is essential for applications where these particles are used as fillers or reinforcing agents. mdpi.com
Table 1: Parameters Investigated in MD Simulations of Silane-Surface Interactions
| Parameter Investigated | System Studied | Simulation Goal |
| Interfacial Tension & Diffusion Coefficient | 2D Silica Ring, Water, Alpha Olefin Sulfonate, HTMS | To predict properties and understand the effect of HTMS on hydrophobicity. researchgate.net |
| Interfacial Structure & Affinity | Surface-Modified Al2O3, Polymer Melts (PP, PS, PMMA) | To study the effect of modifier length and polymer type on the interface. researchgate.net |
| Binding Properties & Network Formation | Methyltrimethoxysilane, Silica Sol | To understand the interaction between hydrolyzed silane and silica surfaces. mdpi.com |
Density Functional Theory (DFT) Calculations for Reaction Pathways
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. ukm.my It has become an indispensable tool in chemistry and materials science for understanding reaction mechanisms, modeling complex catalytic reaction pathways, and predicting the properties of novel materials. ukm.mymdpi.com DFT calculations are based on the Hohenberg-Kohn theorems, which state that the ground-state properties of a system are uniquely determined by its electron density. ukm.my This allows for the calculation of a system's energy and electronic structure in various spatial configurations, providing insights into bond formation and breaking. mdpi.com
In the context of this compound, DFT calculations can be instrumental in elucidating the mechanisms of its hydrolysis and condensation reactions, which are fundamental to its function as a surface modifying agent. The hydrolysis of the methoxy (B1213986) groups in HTMS leads to the formation of silanol (B1196071) groups, which can then condense with hydroxyl groups on a substrate surface or with other silanol groups to form a stable siloxane network. DFT can model the energy barriers and transition states associated with these reaction steps, providing a detailed understanding of the reaction kinetics.
Furthermore, DFT is used to study the interactions between organic adsorbates and various material surfaces. acs.org For instance, geometry optimizations using DFT can refine the model structure of an adsorbate on a surface, such as the (100) surface of anatase TiO2. acs.org By employing functionals like the generalized gradient approximation of Perdew–Burke–Ernzerhof (GGA-PBE), researchers can accurately describe these interactions. acs.org Such calculations can predict the adhesion between a self-assembled monolayer of a silane like HTMS and a polymer, which is crucial for developing hybrid materials for applications like solar cells. acs.org
The application of DFT extends to analyzing the diffusion of atoms and molecules, calculating activation energies, and determining transition states through methods like the Nudged Elastic Band (NEB) calculation. materialssquare.com This can be particularly useful for understanding the mobility of species within a silane-based coating.
Table 2: Applications of DFT in Studying Silane Chemistry
| DFT Application | Information Obtained | Relevance to this compound |
| Geometry Optimization | Optimized structures of molecules and surfaces. acs.org | Predicting the adsorption geometry of HTMS on various substrates. |
| Reaction Pathway Analysis | Transition states and activation energies for reactions. mdpi.commaterialssquare.com | Understanding the hydrolysis and condensation mechanisms of HTMS. |
| Electronic Structure Calculation | Electron density, molecular orbitals, and charge distribution. ukm.mymaterialssquare.com | Elucidating the nature of bonding between HTMS and a surface. |
| Spectroscopic Data Interpretation | Vibrational frequencies (IR, Raman), UV/Vis spectra. materialssquare.com | Aiding in the characterization of HTMS-modified surfaces. |
Modeling of Hybrid Material Architectures
The development of organic-inorganic hybrid (OIH) materials has garnered significant attention due to their potential to combine the advantageous properties of both components. scispace.com Modeling plays a crucial role in the design and understanding of these complex architectures, particularly those incorporating silanes like this compound. These models help in predicting the final structure and properties of the hybrid material, guiding the synthesis process.
OIH materials are broadly classified into two classes. Class I hybrids involve organic and inorganic components that interact through weak bonds like hydrogen bonds or van der Waals forces. In Class II hybrids, the components are linked by strong covalent bonds. tuwien.at The use of organofunctional silanes such as HTMS typically leads to the formation of Class II hybrids, where the silane acts as a covalent linker between the inorganic substrate and an organic matrix. scispace.com
Computational modeling, including techniques like DFT and MD simulations, is employed to design and analyze the architecture of these hybrid materials. For example, in the development of hybrid solar cells, modeling helps in understanding how a self-assembled monolayer of a silane can enhance the infiltration of a hole-transporting polymer into a metal oxide nanostructure. acs.org DFT calculations can demonstrate improved interfacial adhesion between the silane-modified surface and the polymer, which is critical for the device's performance. acs.org
The modeling of hybrid membranes for applications like gas separation also relies heavily on understanding the role of the silane precursor. researchgate.net For instance, the structure and performance of hybrid silica membranes for CO2/CH4 separation are influenced by the type of amine functional groups incorporated through aminosilane (B1250345) precursors. researchgate.net While these studies may not use HTMS directly, the modeling principles for understanding the membrane structure and gas transport mechanisms are transferable.
The sol-gel process is a common method for producing OIH coatings. scispace.com Modeling can help predict how the hydrolysis and condensation of silane precursors, including HTMS, will lead to the formation of a siloxane network and how this network will integrate with an organic polymer to form the final hybrid coating. scispace.com
Table 3: Modeling Approaches for Hybrid Material Architectures
| Modeling Technique | Application in Hybrid Materials | Example with Silanes |
| Density Functional Theory (DFT) | Predicting interfacial adhesion and electronic properties. acs.org | Modeling the interaction between a silane-modified surface and a polymer in a solar cell. acs.org |
| Molecular Dynamics (MD) | Simulating the self-assembly and structure of hybrid materials. researchgate.net | Analyzing the distribution of silane molecules at an interface. |
| Finite Element Analysis (FEA) | Predicting the mechanical properties of the hybrid material. | Simulating the stress distribution in a silane-based coating under load. |
Colloidal Theory and Dispersion Stability Modeling
The stability of colloidal dispersions is a critical factor in many industrial applications, including the formulation of coatings, inks, and cosmetics. researchgate.netnih.gov Colloidal stability refers to the ability of particles to remain dispersed in a liquid medium without aggregating or settling. microtrac.com The use of surface modifying agents like this compound is often aimed at improving the dispersion stability of inorganic nanoparticles in organic solvents or polymer matrices.
The classical theory for understanding colloidal stability is the Derjaguin-Landau-Verwey-Overbeek (DLVO) theory. sustainability-directory.com This theory considers the total interaction energy between two particles as the sum of van der Waals attractive forces and electrostatic repulsive forces arising from the electrical double layer at the particle surface. sustainability-directory.com For a dispersion to be stable, a significant energy barrier must exist to prevent particles from aggregating due to the strong, short-range van der Waals forces. sustainability-directory.com
Surface modification with HTMS can enhance colloidal stability through steric hindrance. The hexyl groups of the HTMS molecules, covalently bonded to the particle surface, create a protective layer that physically prevents the particles from approaching each other closely enough for van der Waals forces to cause aggregation. This is a form of steric stabilization, which is not directly accounted for in the classical DLVO theory but is a crucial mechanism for non-aqueous dispersions.
Modeling the dispersion stability of systems containing silane-modified particles often involves a combination of theoretical concepts and computational simulations. Molecular dynamics simulations can be used to model the adsorption of surfactants and solvents around nanoparticles and to quantify the interaction energy between them. nih.gov By combining the outputs of MD simulations with concepts from reaction kinetics and diffusion, it is possible to predict aggregation rates and the lifetime of a dispersion. nih.gov
Furthermore, coarse-grained MD simulations can be used to predict surfactant adsorption isotherms. nih.gov This information, when combined with the Poisson-Boltzmann equation and the DLVO theory, allows for the prediction of electrostatic potentials around the nanomaterial and the determination of energy barriers against coagulation. nih.gov The zeta potential, which is a measure of the magnitude of the electrostatic repulsion or attraction between adjacent, similarly charged particles in a dispersion, is a key parameter in these models. researchgate.net A zeta potential with an absolute value greater than 30 mV is generally considered to indicate a relatively stable emulsion. researchgate.net
Table 4: Key Concepts in Colloidal Stability Modeling
| Concept | Description | Relevance to HTMS-Modified Systems |
| DLVO Theory | Describes the balance between van der Waals attraction and electrostatic repulsion. sustainability-directory.com | Provides a fundamental framework for understanding the stability of charged, modified particles in aqueous systems. |
| Steric Stabilization | Prevention of aggregation by adsorbed or grafted polymer layers. microtrac.com | The primary mechanism by which the hexyl chains of HTMS stabilize nanoparticles in non-polar media. |
| Zeta Potential | A measure of the surface charge of particles in a dispersion. researchgate.net | An indicator of the electrostatic stability of a dispersion of HTMS-modified particles, particularly in polar media. |
| Molecular Dynamics (MD) | Simulates the interactions between particles, solvent, and modifiers at the molecular level. nih.gov | Can be used to model the steric barrier provided by HTMS and to calculate interaction potentials for stability predictions. |
Environmental and Safety Considerations in Research
Hazard Assessment and Risk Mitigation in Laboratory Settings
Hexyltrimethoxysilane is a chemical compound that requires careful handling in a laboratory setting due to its inherent hazards. It is classified as a combustible liquid and can cause skin and serious eye irritation. gelest.comfishersci.com Upon contact with water or moisture, it hydrolyzes to form methanol (B129727) and silanols. gelest.comtera.orgoup.com Methanol is a toxic substance known to have chronic effects on the central nervous system, and its inhalation or ingestion can lead to symptoms such as headache, nausea, and impaired vision. gelest.comgelest.com
A thorough hazard assessment is the first step in ensuring laboratory safety. This involves understanding the chemical's properties, potential reactions, and the risks associated with its use. Key hazards of this compound in a laboratory setting include:
Flammability: As a combustible liquid, it can ignite when exposed to heat, sparks, or open flames. gelest.com
Irritation: Direct contact can cause irritation to the skin and serious irritation to the eyes. gelest.comfishersci.com
Inhalation Toxicity: Vapors may irritate the respiratory tract. gelest.com The formation of methanol upon hydrolysis presents a more significant inhalation hazard. gelest.comtera.org
Reactivity: It reacts with water and moisture, which can generate additional hazards from the hydrolysis products. gelest.com
To mitigate these risks, a multi-faceted approach involving engineering controls, administrative controls, and personal protective equipment (PPE) is essential. mdpi.comvatix.com
Risk Mitigation Strategies:
| Strategy | Description |
| Engineering Controls | - Work in a well-ventilated area, preferably within a fume hood, to prevent the accumulation of vapors. gelest.commdpi.com - Ensure that eyewash stations and safety showers are readily accessible in the immediate work area. fishersci.com - Use non-sparking tools and ground/bond containers and receiving equipment to prevent static discharge. gelest.com |
| Administrative Controls | - Develop and strictly follow standard operating procedures (SOPs) for handling and storing this compound. vatix.com - Provide comprehensive training to all laboratory personnel on the specific hazards and safe handling procedures. vatix.comcetjournal.it - Store the chemical in a cool, well-ventilated place away from heat, sparks, open flames, and moisture. gelest.comfishersci.com - Label all containers clearly with the chemical name and associated hazards. vatix.com |
| Personal Protective Equipment (PPE) | - Wear appropriate chemical-resistant gloves, protective clothing, and safety goggles or a face shield to prevent skin and eye contact. gelest.comfishersci.comechemi.com - If there is a risk of inhalation, use a NIOSH-certified respirator with an organic vapor cartridge. gelest.com |
In case of a spill, it is crucial to evacuate unnecessary personnel, contain the spill with absorbent materials, and clean it up using non-sparking tools. gelest.comechemi.com The collected waste should be placed in a suitable, closed container for disposal. fishersci.com
Responsible Disposal of this compound Waste
The responsible disposal of this compound and its associated waste is a critical aspect of laboratory safety and environmental protection. Improper disposal can lead to environmental contamination and pose risks to human health. gelest.commdpi.com The primary principle is to treat the waste as hazardous chemical waste and manage it in accordance with local, regional, and national regulations. fishersci.comallforstone.co.uk
Key steps for responsible disposal include:
Waste Classification: Chemical waste generators must determine if the discarded chemical is classified as a hazardous waste. fishersci.com Given its properties, this compound waste is typically considered hazardous.
Segregation: Keep this compound waste separate from other waste streams to prevent unintended reactions.
Containment: Collect waste in suitable, closed, and clearly labeled containers. fishersci.comechemi.com
Disposal Method: Incineration is a potential disposal method for this compound waste. gelest.comgelest.com However, advice should be sought from licensed waste disposal facilities and local environmental agencies to ensure compliance with all regulations. gelest.comallforstone.co.uk
Prohibited Disposal: Do not dispose of this compound waste into sewers or release it into the environment. gelest.com
The hydrolysis of this compound produces methanol, which adds to the hazardous nature of the waste. Therefore, all materials contaminated with this compound, including empty containers, absorbent materials from spills, and used PPE, should be handled and disposed of as hazardous waste. Rinsing containers thoroughly with an appropriate solvent can help, but the rinsate should also be collected and disposed of as hazardous waste.
Environmental Impact of Silane-Based Coatings and Materials
Silane-based coatings, including those derived from this compound, are increasingly considered environmentally friendly alternatives to traditional surface treatments, such as those containing chromates, which are known to be toxic and carcinogenic. mdpi.comchemrevlett.com The environmental impact of silane-based materials is a complex topic that involves assessing their entire life cycle, from production to end-of-life. diva-portal.orgmtu.edu
Organosilicon compounds are primarily anthropogenic, meaning their presence in the environment is due to human activities. gesamp.orgunwater.org The manufacturing and transport of these compounds are not considered significant sources of environmental contamination. gesamp.org Instead, the release into the environment is more likely to occur through their use in various applications and eventual disposal. gesamp.org
The environmental fate of silanes is largely determined by their reactivity with water. Most silanes, including alkoxysilanes like this compound, undergo rapid hydrolysis in the presence of water to form silanols and the corresponding alcohol (in this case, methanol). tera.orggesamp.orgunwater.org These silanols can then condense to form larger siloxane structures. tera.org This reactivity means that the parent silane (B1218182) is unlikely to persist in the environment for long periods, making significant bioaccumulation improbable. gesamp.orgunwater.org
Fluorine-based coatings, particularly those using per- and poly-fluoroalkyl substances (PFAS), have been widely used for creating water-repellent and non-stick surfaces. However, there are growing concerns about the environmental persistence, bioaccumulation, and potential health risks associated with these compounds. ump.edu.myncsu.edu This has led to a search for safer, fluorine-free alternatives, with silane-based coatings emerging as a promising option. ncsu.eduucl.ac.uknih.gov
Here is a comparison of the environmental and performance aspects of silane-based and fluorine-based coatings:
| Feature | Silane-Based Coatings | Fluorine-Based Coatings |
| Environmental Profile | Generally considered more environmentally benign. ump.edu.myncsu.edu Hydrolyze in the presence of water, reducing persistence. gesamp.orgunwater.org | Concerns about persistence, bioaccumulation, and toxicity of some fluorinated compounds (PFAS). ump.edu.myncsu.edu |
| Performance | Can achieve high levels of hydrophobicity and water repellency. ijournalse.orgmdpi.com Good adhesion to various substrates. dakenchem.com | Excellent water and oil repellency. ucl.ac.uk |
| Durability | Can form durable and strongly adherent coatings. nih.gov | Generally very durable. |
| Cost | Can be a cost-effective alternative. mdpi.com | Can be more expensive. |
Research has shown that fluorine-free coatings based on silanes can achieve superhydrophobicity with high contact angles and good transparency, making them a viable alternative to fluorinated coatings. ucl.ac.uk The use of long-chain hydrocarbon silanes, like this compound, can effectively lower the surface energy of a coating, a key factor in achieving hydrophobicity, without the environmental concerns associated with fluorine. ucl.ac.uk
Green Chemistry Approaches in this compound Research
Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net In the context of this compound research, these principles are being applied to develop more sustainable and environmentally friendly methods for synthesizing and applying silane-based materials.
Key green chemistry approaches include:
Use of Safer Solvents: Traditional sol-gel processes often use large amounts of volatile organic compounds (VOCs) as solvents. A key green approach is to replace these with more benign alternatives, such as water.
Energy Efficiency: Developing processes that can be carried out at ambient temperature and pressure reduces energy consumption. The sol-gel method itself is often energy-efficient as it does not typically require high temperatures. biointerfaceresearch.com
Waste Prevention: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product (high atom economy) minimizes waste.
Use of Renewable Feedstocks: While not yet widely applied to this compound specifically, there is broader research into producing silanes from renewable sources like corn straw ash to reduce reliance on fossil fuels and lower costs. ncsu.edu
A significant advancement in the green synthesis of silane-based coatings is the development of water-based sol-gel methods. ump.edu.myijournalse.orgijournalse.org The sol-gel process involves the hydrolysis and condensation of precursors, like this compound, to form a sol (a colloidal suspension of particles) that then gels to form a solid network. biointerfaceresearch.com
Traditionally, organic solvents were used to ensure the miscibility of the silane precursor and water. However, water-based systems offer several advantages:
Reduced VOC Emissions: By using water as the primary solvent, the release of harmful VOCs into the atmosphere is significantly reduced. biointerfaceresearch.com
Lower Cost and Increased Safety: Water is inexpensive, non-flammable, and readily available, making the process more cost-effective and safer. biointerfaceresearch.com
Research has successfully demonstrated the synthesis of hydrophobic coatings from this compound using a one-step, water-based sol-gel method. ijournalse.orgijournalse.orguum.edu.my In these methods, an acid catalyst is often used to promote the hydrolysis and condensation reactions. A small amount of a co-solvent like ethanol (B145695) may be added to enhance the solubility of the silane in the aqueous medium. biointerfaceresearch.comijournalse.org These water-based approaches have been shown to produce effective water-repellent coatings on various substrates, including polyester (B1180765) and cotton fabrics, highlighting their potential for industrial applications. ump.edu.myijournalse.orgijournalse.org
Challenges and Future Outlook in Hexyltrimethoxysilane Research
Durability and Longevity of HTMS-Modified Surfaces and Materials
A primary challenge in the application of Hexyltrimethoxysilane (HTMS) is ensuring the long-term durability and performance of the modified surfaces. While HTMS is known for imparting hydrophobicity and improving adhesion, the longevity of these properties under harsh environmental conditions remains a critical area of investigation. ontosight.aigelest.com The stability of the siloxane bonds (Si-O-Si) formed upon hydrolysis and condensation of HTMS with substrate materials is fundamental to the coating's durability.
Research efforts are focused on several key areas:
Hydrolytic Stability: The resistance of the Si-O-Si bonds to water is crucial, especially in applications involving prolonged water exposure. The resistance to hydrolysis of dipodal silanes is estimated to be significantly higher than that of conventional coupling agents, a principle that can be extended to improve HTMS-based systems. gelest.com
Mechanical Abrasion: For coatings on high-traffic surfaces, resistance to mechanical wear is paramount. Studies have explored incorporating nanoparticles or developing composite coatings to enhance mechanical robustness. For instance, superhydrophobic coatings have been developed that maintain their properties even after mechanical rubbing tests. researchgate.net
Environmental Resistance: The performance of HTMS-modified materials under exposure to UV radiation, extreme temperatures, and corrosive chemicals is a significant concern. Research into composite materials, such as those incorporating silica (B1680970) nanoparticles into cellulose (B213188) aerogels and subsequently modified with HTMS, has shown good stability under high temperature and in strong acid or base conditions. bohrium.com
A life cycle analysis of coating systems suggests that those with the longest service life ultimately provide the lowest life cycle cost and are the most sustainable solution. tnemec.com This underscores the importance of developing highly durable HTMS-based treatments. Future work will likely involve the development of hybrid formulations and multi-layer coatings to create more resilient protective layers. researchgate.net
Table 1: Factors Affecting Durability of HTMS-Modified Surfaces
| Factor | Challenge | Future Research Direction |
|---|---|---|
| Hydrolytic Stability | Susceptibility of Si-O-Si bonds to water, leading to loss of adhesion and hydrophobicity. | Development of multi-layered or cross-linked silane (B1218182) networks to minimize water ingress. |
| Mechanical Wear | Abrasion and scratching can physically remove the thin silane layer. | Incorporation of reinforcing agents like nanoparticles (e.g., SiO2, CNTs) into the HTMS matrix. researchgate.net |
| UV Degradation | Ultraviolet radiation can break down the organic hexyl group, reducing hydrophobicity. | Integration of UV-absorbing moieties into the silane structure or coating formulation. |
| Chemical Attack | Exposure to harsh chemicals (acids, bases, solvents) can degrade the coating. | Synthesis of more chemically inert HTMS derivatives or blending with resistant polymers. bohrium.com |
Scalability of Synthesis and Application Methods
For HTMS to be viable for widespread industrial use, its synthesis and application methods must be scalable, cost-effective, and environmentally friendly. anglara.comhashnode.devrelevant.software
Synthesis: The common laboratory synthesis of HTMS involves the hydrosilylation of hexene with trimethoxysilane (B1233946), often using platinum-based catalysts. Industrial-scale production may involve reacting hexyl alcohol with trimethoxysilane. Challenges in scaling up synthesis include:
Cost and Availability of Precursors: The price and supply of raw materials can impact the economic feasibility of large-scale production.
Reaction Efficiency and Purity: Ensuring high yields and purity on a large scale requires optimization of reaction conditions and purification processes.
Process Safety and Environmental Impact: Handling flammable and reactive compounds necessitates robust safety protocols, and the generation of byproducts, such as low-molecular-weight alcohols, requires proper management. google.com
Application Methods: The transition from laboratory-scale dip-coating or spin-coating to large-scale industrial applications presents its own set of challenges. researchgate.netaesj.net Methods like spraying, roll-to-roll coating, and chemical vapor deposition (CVD) are being explored for large surface areas. aesj.nettue.nl Key considerations include:
Uniformity and Thickness Control: Achieving a consistent, uniform coating thickness over large and complex geometries is critical for performance. aesj.net
Curing and Processing Time: Long curing times can create bottlenecks in manufacturing. Research into faster curing methods, such as UV or thermal curing, is ongoing.
Automation and Process Control: Implementing automated systems is essential for ensuring reproducibility and quality control in large-scale applications. anglara.com
Future research will focus on continuous manufacturing processes and optimizing sol-gel methods for industrial-scale throughput while minimizing waste and energy consumption. frontiersin.org
Development of Novel Functionalizations and Derivatives
While the hexyl group provides hydrophobicity and the trimethoxysilyl group enables surface anchoring, modifying the fundamental HTMS structure can introduce a wide range of new functionalities. ontosight.ai The development of novel derivatives is a vibrant area of research aimed at creating "smart" or multifunctional materials.
Researchers are synthesizing new molecules by replacing or adding functional groups to the hexyl chain. For example, introducing pyrrole (B145914) groups can create adhesion promoters for conductive polymers. researchgate.net Other potential functionalizations include:
Antimicrobial Groups: Incorporating quaternary ammonium (B1175870) salts or other biocidal moieties to create self-sanitizing surfaces.
Biocompatible Groups: Adding polyethylene (B3416737) glycol (PEG) or other groups to improve biocompatibility for medical device applications. mit.edu
Oleophobic Groups: Introducing fluorinated chains to create surfaces that repel both water and oils.
Cross-linking Agents: Synthesizing HTMS derivatives with additional reactive sites to create more robust and durable cross-linked polymer networks. google.comacs.org
These functionalized silanes can be used as building blocks for hybrid organic-inorganic materials, combining the properties of both components to achieve tailored performance characteristics. mdpi.comacs.org
Table 2: Examples of HTMS Derivatives and Their Potential Applications
| Derivative Class | Added Functional Group | Potential Application | Reference |
|---|---|---|---|
| Adhesion Promoters | Pyrrole, Aniline | Improving adhesion of polymer films to inorganic substrates like titanium or silicon. | researchgate.netacs.org |
| Biocompatible Modifiers | Peptides, Phosphonic Acids | Surface modification for biomedical implants and devices to improve integration. | researchgate.netmit.edu |
| Hybrid Material Precursors | Epoxy, Acrylate | Creating scratch-resistant coatings and advanced polymer composites. | google.com |
| Corrosion Inhibitors | Amine, Thiol | Enhanced protection of metallic surfaces from corrosion. | mdpi.com |
Advanced Characterization Techniques for In-Situ Studies
A deeper understanding of how HTMS molecules assemble on surfaces and how they behave under operational conditions is crucial for optimizing their performance. While traditional surface analysis techniques provide valuable information, there is a growing need for advanced methods that can probe the interface in real-time (in-situ). avs.org
In-situ characterization techniques allow researchers to observe the hydrolysis, condensation, and self-assembly processes of HTMS on a substrate as they happen. avs.org This provides invaluable insights into film formation and stability. Key techniques include:
Attenuated Total Reflection Fourier-Transform Infrared Spectroscopy (ATR-FTIR): Can be used to monitor the chemical changes during the silanization process in a liquid environment. acs.org
In-situ Raman Spectroscopy: Offers high chemical specificity to study the orientation and interaction of silane molecules on a surface during modification. rsc.org
X-ray Photoelectron Spectroscopy (XPS): While typically performed under high vacuum, advancements allow for near-ambient pressure XPS, providing information on the chemical state and composition of the surface during reactions. researchgate.netacs.org
Scanning Probe Microscopy (SPM): Techniques like Atomic Force Microscopy (AFM) can be operated in liquid environments to visualize the growth of the silane layer at the nanoscale.
These advanced techniques provide a dynamic picture of the molecular interactions at the surface, moving beyond the static analysis of the final coating. avs.org This knowledge is essential for controlling the structure and properties of HTMS-modified materials with greater precision.
Predictive Modeling for Tailored Material Properties
The experimental trial-and-error approach to developing new materials is often time-consuming and expensive. Predictive modeling, using computational tools, offers a powerful alternative for designing HTMS-based materials with specific, tailored properties from the ground up.
Molecular Dynamics (MD) simulations can model the behavior of individual HTMS molecules and their interactions with surfaces and other molecules. tandfonline.com This allows researchers to:
Predict the conformation and packing density of HTMS monolayers on different substrates.
Simulate the mechanical properties of the silane layer, such as its adhesion strength and failure mechanisms. tandfonline.com
Understand the influence of environmental factors, like water, on the stability of the modified surface.
By simulating various chemical modifications to the HTMS molecule, researchers can screen potential candidates for desired properties before they are ever synthesized in the lab. This computational pre-screening can significantly accelerate the development of new, high-performance materials.
Integration with Emerging Technologies (e.g., AI in Material Design)
The intersection of materials science with artificial intelligence (AI) and machine learning (ML) represents a paradigm shift in material discovery and design. acs.org This approach is particularly promising for complex systems like HTMS-modified materials.
Machine learning models can be trained on large datasets from experiments and computational simulations to establish structure-property relationships. tandfonline.comsciengine.com These models can then:
Predict Material Properties: Given a novel HTMS derivative, an ML model can predict its properties, such as hydrophobicity, adhesion, or durability, with a high degree of accuracy. medium.commpg.de
Inverse Design: An even more powerful application is inverse design, where researchers define a set of desired properties, and the AI model suggests the optimal molecular structure to achieve them. youtube.com
Accelerate Discovery: By rapidly screening vast virtual libraries of potential silane molecules, AI can identify promising candidates for synthesis and testing, drastically reducing the time and cost of research and development. medium.commpg.de
The integration of AI and ML with automated experimental platforms could create a closed-loop system for accelerated materials discovery, where AI proposes new materials, robots synthesize and test them, and the results are fed back into the model to refine its predictions further. acs.org This data-driven approach will be instrumental in unlocking the next generation of advanced materials based on this compound and its derivatives.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing hexyltrimethoxysilane in a laboratory setting?
- Methodological Answer : The synthesis typically involves reacting alkyl halides or alcohols with trichlorosilane derivatives under inert conditions. For example, hydrocarbon solvents like pentane or hexane are preferred due to ease of product isolation. A nitrogen atmosphere and stirring at 500 rpm are critical to ensure uniform reaction progress. Post-synthesis, purification involves washing with methanol, filtration, and drying under reduced pressure .
Q. How can researchers ensure the purity of this compound for experimental use?
- Methodological Answer : Purity verification requires gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy. For high-purity samples (>98%), fractional distillation under vacuum is recommended. Ensure solvents like methanol are dried over molecular sieves to avoid hydrolysis during synthesis .
Q. What safety precautions are critical when handling this compound in research laboratories?
- Methodological Answer : Use splash goggles, nitrile gloves, and lab coats to prevent skin/eye contact. Work in a fume hood with mechanical exhaust to limit inhalation risks. Store in sealed containers away from oxidizers and heat sources. In case of spills, neutralize with inert absorbents (e.g., sand) and rinse with copious water .
Advanced Research Questions
Q. How can computational methods complement experimental data in determining the thermodynamic properties of this compound?
- Methodological Answer : Density functional theory (DFT) or molecular dynamics simulations can predict PVT (pressure-volume-temperature) behavior, especially at extreme conditions (e.g., 303–363 K, up to 160 MPa). Experimental validation should include repeated measurements (≥3 trials) and statistical analysis to address variability. Cross-check with equations of state (e.g., Peng-Robinson) to refine computational models .
Q. What strategies are effective in resolving contradictions in reported reaction yields when using different solvents for this compound synthesis?
- Methodological Answer : Solvent polarity and boiling point significantly influence yield. For example, pentane (low polarity) minimizes side reactions, while tetrahydrofuran (THF) may enhance solubility but require lower temperatures to prevent siloxane formation. Systematic solvent screening paired with kinetic studies (e.g., monitoring reaction progress via FTIR) can identify optimal conditions .
Q. What methodological considerations are essential when applying this compound in sol-gel coatings for hydrophobic materials?
- Methodological Answer : Optimize the sol-gel process by controlling hydrolysis time (e.g., 2–4 hours) and water content (sub-stoichiometric ratios reduce cracking). Post-coating, thermal curing at 80–120°C enhances crosslinking. Characterize hydrophobicity via contact angle measurements (>110° indicates effective coating) and SEM to assess surface morphology .
Data Contradiction Analysis
- Example : Discrepancies in reported boiling points (e.g., 168.4°C in vs. variations in other studies) may arise from impurities or measurement techniques. Address this by standardizing analytical methods (e.g., using calibrated differential scanning calorimetry) and reporting solvent residuals in the final product.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
